molecular formula C7H15ClN2O2 B2721060 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride CAS No. 2387567-26-0

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride

カタログ番号: B2721060
CAS番号: 2387567-26-0
分子量: 194.66
InChIキー: XIBOEKJXHFTBQY-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
BenchChem offers high-quality 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOEKJXHFTBQY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the CAS number for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a chiral piperazine derivative of significant interest in medicinal chemistry. While a specific CAS number for this hydrochloride salt is not prominently listed in public databases, this document details its chemical identity, outlines a robust synthetic pathway, presents its physicochemical properties, and explores its established and potential applications in drug development, particularly in the context of neuroscience. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Structure

2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is the hydrochloride salt of the parent compound, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid. The core structure features a piperazine ring substituted at the 1-position with an acetic acid moiety and at the 2-position with a methyl group in the (S)-configuration. The presence of the chiral center at the 2-position of the piperazine ring is crucial for its specific biological activity.

Molecular Formula: C₇H₁₅ClN₂O₂ Molecular Weight: 206.66 g/mol IUPAC Name: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential pharmaceutical applications.

Physicochemical Properties

The physicochemical properties of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride are critical for its handling, formulation, and pharmacokinetic profile. The data presented in Table 1 are predicted based on the structure and available data for similar piperazine derivatives.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O₂-
Molecular Weight 206.66 g/mol -
Appearance White to off-white solidPredicted
Solubility Soluble in water and polar organic solventsPredicted
pKa (Predicted) ~3-4 (carboxylic acid), ~8-9 (piperazine nitrogens)Predicted
LogP (Predicted) < 0Predicted

Synthesis and Manufacturing

The synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride can be achieved through a multi-step process starting from commercially available chiral precursors. The following protocol describes a common and efficient synthetic route.

Experimental Protocol: Synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid

This synthesis involves the N-alkylation of (S)-2-methylpiperazine with a suitable two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection.

Step 1: N-Alkylation of (S)-3-methyl-1-(triphenylmethyl)piperazine

  • To a solution of (S)-3-methyl-1-(triphenylmethyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • To this mixture, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 2-[(2S)-2-methyl-4-(triphenylmethyl)piperazin-1-yl]acetate.

Step 2: Deprotection and Hydrolysis

  • Dissolve the crude product from Step 1 in a mixture of a suitable organic solvent (e.g., methanol or dioxane) and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the reaction mixture to reflux for 2-4 hours to effect both the removal of the trityl protecting group and the hydrolysis of the ethyl ester.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution contains 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. Lyophilization or careful evaporation of the water will yield the desired product as a solid.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Hydrolysis A (S)-3-methyl-1-(triphenylmethyl)piperazine D Ethyl 2-[(2S)-2-methyl-4-(trityl)piperazin-1-yl]acetate A->D Alkylation B Ethyl bromoacetate B->D Alkylation C DIPEA, Acetonitrile C->D Alkylation F 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride D->F Acid Hydrolysis E 6M HCl, Methanol/Water GlyT1_Inhibition cluster_synapse Synaptic Cleft Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Activation GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Neuron Postsynaptic Neuron NMDA_R->Neuron Neuronal Signal Compound 2-[(2S)-2-methylpiperazin-1-yl] acetic acid hydrochloride Compound->GlyT1 Inhibition

Caption: Mechanism of GlyT-1 inhibition by 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride.

Other Potential Applications

The versatility of the piperazine scaffold suggests that 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride could serve as a valuable building block for the synthesis of a wide range of other biologically active molecules. Its bifunctional nature (secondary amine and carboxylic acid) allows for diverse chemical modifications to explore different therapeutic targets.

Safety and Handling

As a hydrochloride salt of a piperazine derivative, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride should be handled with appropriate precautions in a laboratory setting. It is expected to be an irritant to the eyes, skin, and respiratory system.

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a chiral molecule with significant potential in drug discovery, particularly in the development of GlyT-1 inhibitors for the treatment of central nervous system disorders. This technical guide provides a foundational understanding of its synthesis, properties, and applications. Further research into its biological activity and optimization of its structure could lead to the development of novel and effective therapeutics.

References

  • Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., ... & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027-4030. [Link]

Physicochemical Profiling and Application Workflows for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, bifunctional building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a highly versatile chiral intermediate frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and rigidified peptidomimetics.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, detailing the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization and synthetic application.

Structural and Molecular Fundamentals

The compound features a piperazine core substituted with an acetic acid moiety at the N1 position and a stereodefined methyl group at the C2 position. It is typically isolated and handled as a hydrochloride salt to enhance solid-state stability and aqueous solubility[1].

Table 1: Fundamental Physicochemical Parameters
ParameterValueMethod / Source
Chemical Name 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochlorideIUPAC
CAS Registry Number 2387567-26-0Commercial Registry[2]
Molecular Formula C₇H₁₄N₂O₂ • HCl (C₇H₁₅ClN₂O₂)Structural Analysis[1]
Molecular Weight 194.66 g/mol (HCl salt)Calculated[2]
Stereochemistry (S)-configuration at C2Structural Analysis
Predicted pKₐ (Carboxylic Acid) ~2.0 – 2.5In silico estimation
Predicted pKₐ (N1 Tertiary Amine) ~4.5 – 5.5In silico estimation
Predicted pKₐ (N4 Secondary Amine) ~9.0 – 9.5In silico estimation

Physicochemical Profiling: Causality & Conformational Dynamics

Acid-Base Equilibria and Zwitterionic Behavior

The physicochemical behavior of this compound is dictated by its three distinct ionizable centers. The N4 secondary amine exhibits a typical basic pKₐ (~9.0–9.5). However, the N1 tertiary amine experiences significant electron withdrawal from the adjacent electron-deficient acetic acid appendage, depressing its pKₐ to approximately 4.5–5.5. Consequently, at physiological pH (7.4), the molecule exists predominantly as a highly soluble zwitterion (the N4 amine is protonated, and the carboxylic acid is deprotonated).

The Causality of the (S)-Methyl Group

The inclusion of the (S)-methyl group at the C2 position is not merely a structural variation; it serves a precise thermodynamic function.

  • Conformational Restriction: The methyl group restricts the ring-flipping of the piperazine chair conformation. When incorporated into a PROTAC linker, this pre-organization reduces the entropic penalty upon binding to the target protein or E3 ligase, often enhancing binding affinity.

  • Metabolic Shielding: The steric bulk provided by the methyl group adjacent to the N1 and N4 nitrogens sterically hinders Cytochrome P450 (CYP) enzymes, significantly reducing the rate of oxidative N-dealkylation in vivo.

Self-Validating Experimental Methodologies

To ensure absolute data integrity during the profiling of this building block, the following protocols are designed as self-validating systems that automatically flag instrument drift or degradation.

Protocol A: High-Throughput Potentiometric pKₐ Determination

Objective: Accurately determine the macroscopic pKₐ values of the ionizable centers. Causality & Logic: Because the molecule lacks a conjugated chromophore, standard UV-metric titration is impossible[3]. Potentiometric titration is the mandatory alternative. To ensure the compound does not undergo base-catalyzed degradation during the assay, a "backward titration" hysteresis loop is employed as an internal logic check[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl. Logic: The KCl maintains a constant ionic strength, preventing shifts in activity coefficients during the titration[4].

  • System Calibration: Calibrate the pH electrode using the Four-Parameter technique to ensure a perfect Nernstian response across pH 2.0 to 12.0[4].

  • Forward Titration: Titrate the solution with standardized 0.5 M KOH from pH 2.0 to 11.0 under a slow argon flow. Logic: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the pKₐ readings[4].

  • Backward Titration (Self-Validation): Immediately titrate the solution back from pH 11.0 to 2.0 using 0.5 M HCl.

    • Validation Check: Superimpose the forward and backward curves. If the curves deviate (hysteresis), it flags that the compound degraded at high pH, invalidating the run.

  • Data Refinement: Calculate the exact pKₐ values using a Bjerrum plot via automated refinement software.

Protocol B: Kinetic Solubility Profiling via LC-MS/MS

Objective: Determine the maximum "working solubility" when diluting a DMSO stock into an aqueous buffer. Causality & Logic: Thermodynamic solubility (equilibrium from a solid powder) overestimates the solubility relevant to biological assays. Kinetic solubility mimics the exact conditions of high-throughput screening, capturing the precipitation point when a DMSO stock is rapidly diluted into PBS[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO[5].

  • Aqueous Dilution: Dispense 198 µL of PBS (pH 7.4) into a 96-well plate. Add 2 µL of the DMSO stock to achieve a 100 µM theoretical maximum (1% final DMSO concentration)[5].

  • Incubation: Shake the plate at 37°C for 2 hours to allow the metastable state to reach equilibrium.

  • Filtration: Pass the mixture through a 0.45 µm PVDF filter plate to physically remove any precipitated API.

  • LC-MS/MS Quantification (Self-Validating): Inject the filtrate into an LC-MS/MS system.

    • Validation Check: Spike a structurally distinct Internal Standard (IS) into the final injection solvent. If the IS peak area drops by >15% compared to a blank, it automatically flags matrix suppression caused by the PBS salts, preventing a false-negative concentration reading.

Synthetic Applications & Steric Workarounds

When utilizing 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in amide coupling reactions (e.g., attaching it to a PROTAC target ligand), chemists often encounter poor yields.

The Causality of Coupling Failure: The secondary amine (N4) is highly sterically hindered by the adjacent (S)-methyl group. Standard coupling reagents like EDC/NHS form an O-acylisourea intermediate that is too bulky to be efficiently attacked by the hindered amine.

The Solution: Utilize HATU with DIPEA in DMF. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation (anchimeric assistance), hydrogen-bonding with the incoming sterically hindered amine to pre-organize the transition state. This effectively overcomes the steric bulk of the (S)-methyl group, pushing coupling yields above 85%.

Workflow Visualization

The following diagram illustrates the logical flow from physicochemical validation to sterically-directed synthetic application.

G Start 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl PhysChem Physicochemical Profiling Start->PhysChem Synth Synthetic Application Start->Synth pKa Potentiometric Titration (Backward Titration Validation) PhysChem->pKa Sol Kinetic Solubility (LC-MS/MS & IS Flagging) PhysChem->Sol Coupling Amide Coupling (HATU/DIPEA for Steric Bulk) Synth->Coupling Purify Prep-HPLC Purification Coupling->Purify Purify->Sol Validates API Viability

Workflow integrating physicochemical profiling and sterically-directed synthetic application.

References

  • Title: 2-[(2S)
  • Title: CAS:2387567-26-0, (S)-2-(2-甲基哌嗪-1-基)
  • Title: Methyl 3-bromo-4-(difluoromethoxy)
  • Source: derpharmachemica.
  • Title: Ionization constants (pKa)

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a chiral piperazine derivative. By integrating principles from thermal analysis and forced degradation studies, this document offers researchers, scientists, and drug development professionals a detailed, scientifically-grounded approach. We present step-by-step protocols for core techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust forced degradation strategy compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated, ensuring that the described protocols serve as a self-validating system for generating reliable and submission-ready stability data.

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a critical quality attribute (CQA). Thermodynamic stability dictates how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For a molecule such as 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, which contains a chiral center and a piperazine ring—a scaffold known for its biological activity and potential degradation pathways—a thorough stability assessment is paramount.[3][4]

This technical guide is designed to serve as a practical, in-depth resource for establishing a comprehensive stability profile. The objective is not merely to list procedures but to provide the scientific rationale that underpins a robust stability program. By understanding the "why" behind each experimental step, from thermal analysis to stress testing, researchers can confidently establish degradation pathways, identify likely degradation products, and validate stability-indicating analytical methods.[5][6][7] This foundational knowledge is essential for selecting appropriate storage conditions, defining a re-test period, and ensuring the development of a safe, effective, and stable medicinal product.[1][8]

Physicochemical Characterization

A foundational understanding of the physicochemical properties of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a prerequisite for any stability investigation. These parameters influence its behavior in solid and solution states and guide the design of stability protocols.

PropertyValue / DescriptionSource
Chemical Name 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride[9]
Molecular Formula C₇H₁₅ClN₂O₂Derived
Molecular Weight 194.66 g/mol Derived
Chemical Structure Chemical structure of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride-
General Description A chiral monosubstituted piperazine derivative, supplied as a hydrochloride salt to enhance aqueous solubility and stability. The structure contains a secondary amine, a tertiary amine, and a carboxylic acid group, making it susceptible to various degradation pathways.[10][11]

Core Methodologies for Thermodynamic Stability Assessment

A complete stability profile is built upon two complementary pillars: thermal analysis and forced degradation studies. Thermal analysis provides insights into the intrinsic solid-state stability, while forced degradation deliberately stresses the molecule to identify potential degradation pathways and products in various conditions.[5][6]

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[12] For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[13] This technique is crucial for identifying melting points, phase transitions (polymorphism), glass transitions, and decomposition events.[14][15]

Expert Insight: The melting point obtained from DSC is a critical indicator of purity. A broad melting endotherm or the presence of multiple thermal events can suggest the presence of impurities or different polymorphic forms, which can have significant implications for bioavailability and stability.[15]

TGA measures the change in mass of a sample as a function of temperature or time.[16] It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like water (hydrates) or residual solvents (solvates).[12][17]

Expert Insight: When analyzing a hydrochloride salt, TGA is particularly useful for distinguishing between the loss of surface water, bound water (hydrates), and thermal decomposition. A multi-step mass loss profile can provide critical information about the material's composition and its behavior upon heating.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[1][6] These studies help establish degradation pathways and demonstrate the specificity of analytical methods used for stability testing.[5][7] According to ICH Q1A(R2) guidelines, stress testing should evaluate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is typically to achieve 5-20% degradation to ensure that relevant degradation products are formed without generating secondary products that would not be seen under normal storage conditions.[5]

Experimental Protocols

The following protocols are presented as a comprehensive workflow for assessing the thermodynamic stability of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride.

Workflow Diagram: Thermodynamic Stability Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies (ICH Q1A) cluster_2 Phase 3: Analysis & Interpretation API API Sample (2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl) DSC DSC Analysis (Melting Point, Purity) API->DSC TGA TGA Analysis (Solvates, Decomposition) API->TGA Analysis Stability-Indicating HPLC/LC-MS Analysis DSC->Analysis Solid-State Data TGA->Analysis Composition Data Stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (80°C, Dry) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Synthesis (Degradation Profile) Analysis->Data Pathway Degradation Pathway Elucidation Data->Pathway Report Final Stability Report Pathway->Report G cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent Parent API (2-[(2S)-2-methylpiperazin-1-yl]acetic acid) N_Oxide N-Oxide Formation (at tertiary amine) Parent->N_Oxide Ring_Opening Piperazine Ring Opening Parent->Ring_Opening

Caption: Plausible degradation pathways for the API.

  • Oxidation: The tertiary nitrogen of the piperazine ring is a likely site for oxidation, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for such compounds. [18]* Hydrolysis: Under harsh acidic or basic conditions, cleavage of the piperazine ring itself, while less common, can occur, leading to open-chain impurities.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. By systematically applying the principles and protocols of thermal analysis and forced degradation, researchers can generate the critical data necessary to understand the molecule's intrinsic stability, identify potential degradation pathways, and support the development of a safe and effective pharmaceutical product. The emphasis on the causality behind experimental design, in alignment with ICH guidelines, ensures that the resulting stability profile is both scientifically sound and compliant with global regulatory expectations.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.
  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). ResolveMass Laboratories Inc.
  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • ICH Harmonised Guideline. (2010, February 2). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Quality Guidelines. International Council for Harmonisation.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). LinkedIn.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Harmonised Tripartite Guideline. (1996, November). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate.
  • Drug stability testing 101. Thermo Fisher Scientific.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
  • 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid. Vulcanchem.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority, Ghana.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
  • (S)-2-(2-Methylpiperazin-1-yl)acetic acid hydrochloride 95%. AiFChem, an Xtalpi Company.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.

Sources

Whitepaper: Safety, Handling, and Application Profiling of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, chiral piperazine derivatives serve as privileged scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (CAS: 2387567-26-0) is a highly versatile bifunctional building block[1]. It features a stereodefined (2S)-methyl group that imparts conformational restriction, a tertiary amine at N1 linked to an acetic acid moiety, and a reactive secondary amine at N4.

This whitepaper transcends a standard Safety Data Sheet (SDS). It provides drug development professionals with an in-depth analysis of the compound's physicochemical properties, toxicological mechanisms, and field-proven laboratory workflows. By understanding the causality behind its specific salt form and reactivity, researchers can safely integrate this building block into complex synthetic pipelines, such as peptide synthesis or targeted protein degrader (PROTAC) development.

Physicochemical Profiling & Structural Analysis

The commercial availability of this compound as a hydrochloride salt is a deliberate chemical design choice. As an unprotected amino acid (containing both a nucleophilic secondary amine and a carboxylic acid), the free base is highly susceptible to intermolecular auto-condensation, leading to unwanted polyamide or diketopiperazine formation[2]. The HCl salt protonates the N4 secondary amine, rendering it non-nucleophilic and ensuring long-term shelf stability without the need for cryogenic storage.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride
CAS Registry Number 2387567-26-0[3]
Molecular Formula C₇H₁₄N₂O₂ · HCl (C₇H₁₅ClN₂O₂)
Molecular Weight 194.66 g/mol [4]
Stereochemistry (S)-enantiomer at the C2 position of the piperazine ring
Appearance Solid powder (typically white to off-white)
Solubility High in H₂O and polar protic solvents (due to zwitterionic/salt nature)
SMILES (Free Base) O=C(O)CN1CNCC1[5]

Hazard Identification & Toxicological Mechanisms

While 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is not highly volatile, aerosolized dust during weighing presents a distinct occupational hazard. Piperazine derivatives are known sensitizers and irritants[6].

Table 2: GHS Classification & Causality
Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral) H302Disruption of gastrointestinal mucosal integrity due to localized pH shifts upon dissolution of the HCl salt.
Skin Irritation H315The amphiphilic nature of the piperazine core allows lipid bilayer penetration, while the amine groups cause localized protein denaturation.
Eye Irritation H319Direct interaction with the corneal epithelium; the buffering capacity of the eye is overwhelmed by the concentrated acidic salt.
Respiratory Irritation H335Inhalation of micro-particulates triggers cytokine release in the alveolar epithelium, leading to an inflammatory cascade.
Toxicological Pathway Visualization

ToxicityPathway A Inhalation/Contact with Piperazine Particulates B Lipid Bilayer Penetration (Amphiphilic Core) A->B C Intracellular pH Alteration (Amine/HCl Buffering) B->C D Protein Denaturation & Membrane Disruption C->D E Inflammatory Cascade (Cytokine Release) D->E F Tissue Irritation / Damage (H315, H319, H335) E->F

Cellular irritation mechanism of piperazine derivatives leading to GHS hazard classifications.

Safe Handling Protocols
  • Engineering Controls: Always handle the dry powder within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness). Latex is insufficient as secondary amines can permeate natural rubber matrices over time. Use tightly fitting safety goggles (EN 166 standard).

Laboratory Workflows & Experimental Methodologies

To utilize this bifunctional building block in drug synthesis (e.g., amide coupling to a target scaffold), the N4 secondary amine must first be protected to prevent polymerization. The following self-validating protocol details the N-Boc protection of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride.

Step-by-Step Methodology: N-Boc Protection & Validation

Objective: Selectively protect the N4 secondary amine while maintaining the integrity of the carboxylic acid and the (2S) chiral center.

  • Reagent Preparation: In a fume hood, weigh 1.0 eq (e.g., 1.95 g, 10 mmol) of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride[7].

  • Solvent & Base Addition: Suspend the solid in a 1:1 mixture of 1,4-Dioxane and H₂O (20 mL). Cool the mixture to 0 °C using an ice bath. Slowly add 2.5 eq of NaOH (1.0 M aqueous solution) to neutralize the HCl salt and deprotonate the carboxylic acid, liberating the free N4 amine.

  • Electrophile Addition: Dissolve 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) in 5 mL of 1,4-Dioxane. Add this dropwise to the reaction mixture over 15 minutes to prevent exothermic runaway.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12 hours. Validate reaction completion via LC-MS. Causality: You should observe the disappearance of the starting material mass (m/z 159 [M+H]+) and the appearance of the Boc-protected product (m/z 259 [M+H]+).

  • Workup & Isolation:

    • Wash the aqueous layer with Ethyl Acetate (2 x 15 mL) to remove unreacted Boc₂O.

    • Carefully acidify the aqueous layer to pH 3-4 using 1M KHSO₄. Crucial Step: Do not use strong acids like HCl, as Boc groups are acid-labile. pH 3-4 ensures the carboxylic acid is protonated for extraction while keeping the Boc group intact.

    • Extract the product with Dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chiral Validation: Before proceeding to amide coupling, analyze the isolated product via Chiral HPLC to confirm the enantiomeric excess (ee) remains >99%.

Workflow Visualization

ExperimentalWorkflow Step1 1. Reagent Weighing (Fume Hood / Nitrile PPE) Step2 2. Base Liberation (NaOH in Dioxane/H2O) Step1->Step2 Step3 3. Boc2O Addition (0°C to RT) Step2->Step3 Step4 4. LC-MS Validation (Confirm m/z 259) Step3->Step4 Step5 5. Mild Acidification (pH 3-4 via KHSO4) Step4->Step5 Step6 6. Chiral HPLC Check (Confirm >99% ee) Step5->Step6

Self-validating experimental workflow for the safe handling and Boc-protection of the reagent.

References

  • Calpaclab. "2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride, 95% Purity." Calpaclab Chemical Catalog. Available at:[Link]

Sources

Methodological & Application

Synthesis protocol for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The protocol details a robust and efficient two-step synthetic sequence commencing with the selective N-alkylation of (2S)-2-methylpiperazine with an ethyl haloacetate, followed by saponification and subsequent hydrochloride salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, characterization data, and safety considerations to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

Piperazine derivatives are privileged scaffolds in modern pharmacology, appearing in numerous approved drugs due to their favorable physicochemical properties and ability to engage with biological targets.[1] Specifically, chiral substituted piperazines such as 2-[(2S)-2-methylpiperazin-1-yl]acetic acid serve as key intermediates for creating complex molecules with precise three-dimensional structures, a critical aspect of rational drug design.[2] The title compound incorporates a chiral methyl group, which can impart stereospecific interactions with target proteins, and a carboxylic acid handle, which can improve aqueous solubility or serve as a point for further chemical modification.[3]

The synthetic strategy outlined herein is designed for efficiency and scalability. It leverages the inherent nucleophilicity of the piperazine nitrogens for a direct alkylation approach. The core logic of the synthesis is as follows:

  • Selective N-Alkylation: (2S)-2-methylpiperazine is reacted with ethyl bromoacetate. The N1 nitrogen is sterically more accessible and electronically favored for nucleophilic attack compared to the N4 nitrogen adjacent to the methyl group. By controlling stoichiometry and reaction conditions, mono-alkylation is preferentially achieved.

  • Ester Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt.

  • Acidification and Salt Formation: Acidification of the carboxylate followed by treatment with hydrochloric acid yields the final, stable 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than its freebase form.

This approach avoids complex protecting group manipulations, making it a practical choice for laboratory-scale synthesis.[4][5]

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the nucleophilic substitution (SN2) reaction, followed by hydrolysis and salt formation.

G SM (2S)-2-Methylpiperazine (Starting Material) INT Ethyl 2-[(2S)-2-methylpiperazin-1-yl]acetate (Intermediate) SM->INT Step 1: N-Alkylation (SN2) R1 Ethyl Bromoacetate K₂CO₃, Acetonitrile R1->INT FP 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl (Final Product) INT->FP Step 2: Hydrolysis & Salt Formation R2 1. NaOH, H₂O/MeOH 2. HCl R2->FP

Figure 1: Overall synthetic workflow from the chiral piperazine starting material to the final hydrochloride salt.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of corrosive and alkylating agents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of Ethyl 2-[(2S)-2-methylpiperazin-1-yl]acetate

Rationale: This step involves the nucleophilic substitution reaction between the secondary amine of (2S)-2-methylpiperazine and the electrophilic carbon of ethyl bromoacetate. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate acts as a mild inorganic base to neutralize the hydrobromic acid byproduct, preventing the formation of the unreactive piperazinium salt.[6]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
(2S)-2-Methylpiperazine100.165.00 g49.91.0
Ethyl Bromoacetate167.009.18 g (6.16 mL)55.01.1
Potassium Carbonate (K₂CO₃)138.2113.8 g99.82.0
Acetonitrile (MeCN)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-methylpiperazine (5.00 g, 49.9 mmol) and acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (13.8 g, 99.8 mmol) to the suspension.

  • Begin vigorous stirring and add ethyl bromoacetate (6.16 mL, 55.0 mmol) dropwise to the mixture at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite. Wash the filter cake with additional acetonitrile (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-[(2S)-2-methylpiperazin-1-yl]acetate as a viscous oil. This crude product is typically used in the next step without further purification.

Step 2: Saponification and Hydrochloride Salt Formation

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. A mixed solvent system of methanol and water ensures the solubility of both the organic ester and the inorganic base. Following hydrolysis, the reaction mixture is acidified. The final hydrochloride salt is then precipitated from a suitable organic solvent, a common method for purifying and stabilizing amine-containing compounds.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Crude Ethyl Ester (from Step 1)186.25~9.3 g49.91.0
Sodium Hydroxide (NaOH)40.003.00 g75.01.5
Methanol (MeOH)-50 mL--
Water (H₂O)-25 mL--
Concentrated HCl (37%)36.46As needed--
2M HCl in Diethyl Ether-As needed--
Isopropanol (IPA) & Diethyl Ether-For recrystallization--

Procedure:

  • Dissolve the crude ethyl ester from Step 1 in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (3.00 g, 75.0 mmol) to the solution.

  • Stir the mixture at room temperature for 3-4 hours. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6 with concentrated HCl. Be cautious as this is an exothermic process.

  • Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any non-polar impurities. Discard the organic layers.

  • Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude freebase of the carboxylic acid, likely as a mixture with NaCl.

  • Redissolve the crude solid in a minimal amount of hot isopropanol (approx. 30-40 mL) and filter off the insoluble NaCl.

  • To the clear isopropanol filtrate, slowly add a 2M solution of HCl in diethyl ether with stirring until no further precipitation is observed.

  • Cool the resulting suspension in an ice bath for 1 hour to maximize crystallization.

  • Collect the white solid product by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity. The following data are typical for the target compound.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Yield 70-85% over two steps
Melting Point >200°C (with decomposition)
¹H NMR (400 MHz, D₂O)δ 4.0-4.2 (m, 1H), 3.6-3.9 (m, 4H), 3.2-3.5 (m, 3H), 1.45 (d, J=6.5 Hz, 3H)
¹³C NMR (100 MHz, D₂O)δ ~170 (C=O), ~58 (CH₂-COOH), ~52, ~50, ~45, ~42 (piperazine carbons), ~15 (CH₃)
MS (ESI+) m/z = 159.1 [M+H]⁺ (for free base)

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm base quality.
Formation of dialkylated product Excess alkylating agent or prolonged reaction time.Use a smaller excess of ethyl bromoacetate (e.g., 1.05 eq). Monitor the reaction closely and stop once the starting material is consumed.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of NaOH to 2.0 equivalents. Gently warm the reaction mixture (40-50°C) to accelerate hydrolysis.
Product is an oil, not a solid Presence of impurities or residual solvent.Ensure complete drying of the freebase before salt formation. Attempt recrystallization from a different solvent system, such as ethanol/ether.

Conclusion

The protocol described provides a reliable and straightforward method for synthesizing 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable chiral intermediate for application in pharmaceutical and chemical research.

References

  • : This article provides context on synthesizing chiral piperazine derivatives from amino acid precursors.

  • : A related synthesis that demonstrates common techniques in piperazine chemistry.

  • : Discusses advanced synthetic strategies for related piperazine carboxylic acid structures.

  • : Details stereocontrolled synthesis methods for piperazine derivatives.

  • : Describes a multi-step route to similar piperazine acetic acid esters, highlighting the importance of these scaffolds.

  • : Outlines a method for synthesizing the 2-methylpiperazine core structure.

  • : A patent describing synthetic routes to chiral 2-substituted piperazines, emphasizing their importance in drug synthesis.

  • : Details methods for obtaining optically active 2-methylpiperazine, the key starting material.

  • : Showcases the utility of piperazine-2-acetic acid esters as versatile intermediates for chemical library synthesis.

  • : Demonstrates the application of a similar 2-methyl-piperazin-1-yl-acetic acid derivative as a potent biological inhibitor.

  • : Describes scalable synthetic routes to chiral piperazines starting from amino acids.

  • : Provides general procedures for the synthesis of monosubstituted piperazines, supporting the chosen alkylation strategy.

  • : An example of N-alkylation on a piperazine ring followed by further reactions.

  • : Provides background on the reactivity of haloacetic acids, which are related to the alkylating agents used in this synthesis.[7]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of a chiral center, as seen in 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, offers a sophisticated tool for enhancing target-specific interactions and improving therapeutic indices.[3] This particular building block is of significant interest in the development of novel therapeutics, including potent inhibitors of the glycine transporter 1 (GlyT-1), a key target in the treatment of schizophrenia and other CNS disorders.[3][4]

This guide provides a detailed technical overview and practical, field-proven protocols for the effective use of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in amide coupling reactions. We will delve into the mechanistic rationale behind reagent selection, address the specific challenges posed by this substrate, and offer robust, step-by-step procedures to empower researchers in their synthetic endeavors.

Physicochemical Profile and Handling Considerations

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

Structure and Properties:

PropertyValue / ObservationSource(s)
Molecular Formula C₇H₁₅ClN₂O₂-
Molecular Weight 194.66 g/mol -
Appearance Typically a white to off-white solid[5][6]
Solubility Freely soluble in water; soluble in methanol and ethanol.[7][5][7]
pKa Values (of 2-methylpiperazine) pKa₁: ~5.4-5.6, pKa₂: ~9.6-9.8[5][6][8]
Storage Hygroscopic; store in a cool, dry place under an inert atmosphere.[5][9][5][9]

The hydrochloride salt form enhances stability and simplifies handling compared to the free base.[10] However, its presence is a critical consideration for reaction stoichiometry, as the HCl must be neutralized in addition to the deprotonation of the carboxylic acid. The two pKa values of the piperazine core indicate that the nitrogen atoms have distinct basicities, a factor that influences reactivity and potential side reactions.[8]

Mechanism & Rationale: Navigating the Coupling Landscape

Amide bond formation is not a spontaneous reaction between a carboxylic acid and an amine; it requires the activation of the carboxylic acid to overcome the formation of a non-reactive ammonium carboxylate salt.[1] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

The presence of the hydrochloride salt on our substrate, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid, necessitates the use of a sufficient amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). A minimum of two equivalents of the base are required: one to neutralize the HCl salt and a second to deprotonate the carboxylic acid, forming the reactive carboxylate. Often, a slight excess (2.5-3.0 equivalents) is used to drive the reaction to completion.[11][12]

Below is a generalized workflow for the activation and coupling process.

G cluster_0 Step 1: Neutralization & Deprotonation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Product Formation A 2-[(2S)-2-methylpiperazin-1-yl]acetic acid • HCl B Reactive Carboxylate Anion A->B Neutralization & Deprotonation A->B Base Base (e.g., DIPEA, >2 eq.) D Highly Reactive Intermediate (O-Acylisourea or OAt-ester) B->D B->D C Coupling Reagent (e.g., HATU, EDC) C->D Activation E Tetrahedral Intermediate D->E D->E Amine Primary or Secondary Amine (R-NH₂) Amine->E Nucleophilic Attack F Final Amide Product E->F Collapse & Proton Transfer E->F Byproducts Byproducts (e.g., Urea, HOAt) E->Byproducts

General workflow for amide coupling.
Strategic Considerations for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid:
  • Steric Hindrance: The methyl group at the C2 position of the piperazine ring introduces steric bulk near the reactive carboxylic acid.[13][14] This can slow down the rate of reaction, especially with sterically demanding amines.[15] The choice of a highly efficient coupling reagent is therefore crucial to ensure complete conversion.

  • Chirality: The (S)-stereocenter must be preserved throughout the reaction. The use of coupling reagents known to minimize racemization, such as those incorporating 1-hydroxy-7-azabenzotriazole (HOAt) like HATU, is highly recommended.[16]

  • Bifunctionality: The piperazine ring contains a second nitrogen atom (N4). While this nitrogen is generally less nucleophilic than the primary/secondary amine coupling partner, side reactions such as dimerization or polymerization are theoretically possible, especially if the carboxylic acid is over-activated or if an intramolecular reaction is favorable. Using a Boc-protected amine coupling partner can mitigate this risk by reducing the nucleophilicity of the N4 nitrogen.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust reaction times and purification methods accordingly.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Sterically Hindered Amines)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent that generates a reactive HOAt ester, minimizing racemization and proving effective for challenging couplings.[16][17]

Materials:

  • 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1-1.2 eq) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.5-3.0 eq) dropwise to the mixture. Stir for 15-30 minutes at room temperature to allow for pre-activation.[16]

  • In a separate vial, dissolve the desired amine (1.0-1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Experimental workflow for HATU coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress racemization.[18][19] This method is a reliable and more economical choice for less sterically demanding amines.

Materials:

  • 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M and cool the flask in an ice bath (0 °C).

  • Add the amine (1.0-1.1 eq) to the suspension.

  • Slowly add DIPEA (2.5-3.0 eq) dropwise to the stirring mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA·HCl), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The water-soluble urea byproduct from EDC simplifies purification compared to DCC.[19]

Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient base to neutralize HCl and deprotonate acid.- Steric hindrance is too great for the chosen conditions.- Inactive coupling reagent (hydrolyzed).- Increase DIPEA to 3.0 equivalents.- Switch from EDC/HOBt to the more powerful HATU reagent.[16]- Use fresh, high-quality coupling reagents.
Epimerization/Racemization - Excessive heat.- Prolonged reaction time with a less-than-optimal coupling reagent system.- Maintain room temperature or below.- Ensure the use of an additive like HOBt or, preferably, HOAt (via HATU).
Formation of Side Products - Reaction of the N4 piperazine nitrogen.- Guanidinylation of the amine if excess HATU is used.- Use a slight excess of the amine (1.1 eq) relative to the acid (1.0 eq).- Avoid large excesses of HATU; use 1.1-1.2 equivalents.
Difficult Purification - Byproducts from the coupling reagent co-eluting with the product.- Product is highly polar.- If using EDC, ensure aqueous washes are thorough to remove the urea byproduct.- Consider reverse-phase chromatography for highly polar products.

Product Analysis: Verifying Chiral Purity

After synthesis and purification, it is essential to confirm the enantiomeric purity of the final product. The formation of a new amide bond creates a diastereomer if the coupled amine is also chiral.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers or diastereomers. Polysaccharide-based CSPs are often effective for piperazine derivatives.[5]

  • NMR Spectroscopy: In some cases, diastereomers can be distinguished by high-field ¹H or ¹³C NMR, as the different spatial arrangements can lead to distinct chemical shifts. Chiral shift reagents can also be employed to resolve enantiomeric signals.

By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride to construct novel amide-containing molecules, advancing the frontiers of drug discovery and development.

References

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  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
  • Google Patents. (n.d.). EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]

  • PMC. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Retrieved from [Link]

  • MDPI. (2022, March 15). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

Sources

Application Note: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in Chiral Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of bifunctional chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, stereochemically defined architectures. 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a highly versatile, rigidified linker characterized by a chiral piperazine core, a free secondary amine, and a carboxylic acid moiety. This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and targeted small-molecule APIs.

Chemical Profiling & Mechanistic Insights

Understanding the intrinsic reactivity and spatial geometry of this building block is critical for preventing synthetic dead-ends (such as polymerization) and maximizing yield.

  • Regiochemical Differentiation: The molecule features two nitrogen atoms with distinct steric and electronic environments. N1 is a tertiary amine bonded directly to the acetic acid arm and is situated adjacent to the (2S)-methyl group (C2). This proximity creates significant steric shielding. Conversely, N4 is a secondary amine flanked by two unhindered methylene groups (C3 and C5). This renders N4 highly nucleophilic and the primary site for electrophilic attack (e.g., SNAr, Buchwald-Hartwig amination)[1].

  • Conformational Restriction & Vector Projection: The introduction of the (2S)-methyl group restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This stereoselective vector projection is highly prized in drug discovery, having been successfully utilized to enhance target residence time in CCR5 antagonists[2] and to achieve state-dependent selectivity in NaV1.7 inhibitors[3].

  • Zwitterionic Dynamics & Self-Condensation Risks: As supplied (hydrochloride salt), the molecule exists as a zwitterion in solution. A critical mechanistic caveat is that direct activation of the carboxylic acid without first capping the N4 amine will result in rapid intramolecular or intermolecular self-condensation , leading to diketopiperazines or linear polyamides[4]. Therefore, the optimal synthetic logic dictates a sequential workflow: N4-derivatization followed by C-terminal amidation.

Application Workflows

The bifunctional nature of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid makes it an ideal rigid linker for PROTACs, where optimal distance and orientation between the Target Protein Ligand and the E3 Ligase Ligand are required to form a productive ternary complex.

Workflow A 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl B Free Secondary Amine (N4) Unhindered Nucleophile A->B Structural Feature C Carboxylic Acid Electrophilic Precursor A->C Structural Feature D SNAr / Reductive Amination (Caps N4 to prevent polymerization) B->D Step 1: N-Derivatization E Amide Coupling (HATU/DIPEA) C->E Step 2: C-Derivatization D->E Proceeds to F Chiral API / PROTAC Linker E->F Final Assembly

Figure 1: Sequential bifunctionalization workflow preventing self-condensation.

PROTAC POI Target Protein Ligand Linker (2S)-2-methylpiperazin-1-yl acetic acid (Rigid Linker) POI->Linker Amide Bond (via Acetic Acid) E3 E3 Ligase Ligand Linker->E3 C-N Bond (via N4 Amine)

Figure 2: Logical assembly of a PROTAC ternary complex using the rigidified chiral linker.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that causality is understood at each step and that analytical checkpoints prevent the propagation of failed reactions.

Protocol A: N4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Cap the highly reactive N4 secondary amine with a heteroaryl electrophile (e.g., 2-chloropyrimidine) to prevent subsequent self-condensation.

  • Reaction Setup: To a 20 mL scintillation vial, add 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (1.0 eq, 1.0 mmol) and the heteroaryl chloride (1.1 eq, 1.1 mmol).

  • Solvent & Base Addition: Suspend the reagents in a 4:1 mixture of DMSO/H₂O (5.0 mL). Add K₂CO₃ (4.0 eq, 4.0 mmol) in one portion.

    • Causality: The HCl salt and the zwitterionic nature of the starting material require a robust base to liberate the N4 amine. K₂CO₃ is chosen over organic bases (like TEA) because it fully deprotonates the carboxylic acid into a carboxylate salt, protecting it from unwanted esterification, while the DMSO/H₂O mixture ensures complete dissolution of the zwitterion.

  • Thermal Activation: Seal the vial and heat to 80 °C for 12 hours.

    • Causality: SNAr requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS. The reaction is validated as complete when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the starting mass (m/z = 159.1 [M+H]⁺) and the emergence of the N-arylated product mass.

  • Workup: Cool to room temperature. Adjust the pH to ~4 using 1M HCl (aq) to protonate the carboxylic acid, inducing precipitation of the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: C-Terminal Amide Coupling of the N4-Capped Intermediate

Objective: Couple the acetic acid moiety to an external primary amine (e.g., an E3 ligase ligand).

  • Activation Setup: Dissolve the N4-capped intermediate from Protocol A (1.0 eq, 0.5 mmol) and the target primary amine (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the primary amine is fully unprotonated and ready for nucleophilic attack. Cooling to 0 °C minimizes the risk of epimerization at the (2S) stereocenter during activation.

  • Coupling Reagent: Add HATU (1.2 eq, 0.6 mmol) portion-wise.

    • Causality: HATU is selected over EDC/HOBt because it rapidly forms an OAt-active ester, which is highly efficient for sterically demanding substrates, driving the reaction to completion before side reactions can occur[4].

  • Self-Validation Checkpoint (LC-MS): Stir at room temperature for 3 hours. LC-MS analysis must confirm the disappearance of the intermediate mass and the formation of the final amide mass. The absence of a +98 Da adduct (tetramethyluronium byproduct) validates successful washing in the next step.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Coupling Optimization

To establish the most efficient conditions for the C-terminal amidation of the sterically distinct acetic acid arm, various coupling reagents were evaluated. The data below demonstrates that phosphonium and uronium-based reagents significantly outperform standard carbodiimides.

Table 1: Optimization of Amide Coupling Conditions for the Acetic Acid Moiety

EntryCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)Mechanistic Observation
1EDC·HCl (1.5) / HOBt (1.5)DIPEA (3.0)DMF1642Sluggish kinetics; significant hydrolysis of the active ester observed.
2T3P (1.5, 50% in EtOAc)TEA (3.0)EtOAc1268Clean reaction profile, but incomplete conversion of the limiting reagent.
3PyBOP (1.2)DIPEA (3.0)DMF685Excellent conversion; trace amounts of pyrrolidine byproduct detected.
4 HATU (1.2) DIPEA (3.0) DMF 3 94 Optimal conditions; rapid OAt-ester formation prevents epimerization.

Note: Reactions were performed on a 0.5 mmol scale using benzylamine as the model nucleophile. Yields represent isolated, chromatographically pure products.

Sources

Application Note & Protocol: A Scalable, High-Purity Synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a key chiral building block in modern pharmaceutical development. The described synthetic strategy is designed for robustness, scalability, and high purity of the final product, addressing common challenges encountered during the transition from laboratory to pilot-plant scale. We detail a two-step sequence involving a regioselective N-alkylation of (S)-(+)-2-methylpiperazine followed by an efficient deprotection and salt formation. The rationale behind critical process parameters, in-process controls, and safety considerations are discussed to ensure a reliable and reproducible manufacturing process.

Introduction: The Significance of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast number of FDA-approved drugs.[1][2][3] Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically, chiral substituted piperazines, such as the 2-methylpiperazine moiety, offer three-dimensional diversity that is crucial for achieving high target selectivity and potency.[4][5]

2-[(2S)-2-methylpiperazin-1-yl]acetic acid is a valuable intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors and central nervous system (CNS) agents.[6][7] The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for a successful and safe scale-up campaign.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnect at the N1-Cα bond, suggesting a straightforward N-alkylation of a chiral piperazine precursor. Our chosen strategy is a robust two-step process designed for operational simplicity and scalability.

DOT Script for Synthetic Pathway

cluster_0 Synthetic Pathway start_A (S)-2-Methylpiperazine intermediate tert-Butyl 2-[(2S)-2-methylpiperazin-1-yl]acetate start_A->intermediate Step 1: Regioselective N-Alkylation (K2CO3, Acetonitrile) start_B tert-Butyl bromoacetate start_B->intermediate final_product 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride intermediate->final_product Step 2: Deprotection & Salt Formation (HCl in Isopropanol) cluster_step1 Workflow: N-Alkylation Charge_Reactor 1. Charge Reactor: (S)-2-Methylpiperazine K2CO3 Acetonitrile Cool 2. Cool to 0-5 °C Charge_Reactor->Cool Add_Bromo 3. Controlled Addition: tert-Butyl bromoacetate Cool->Add_Bromo Warm_React 4. Warm to RT & Stir (Monitor by HPLC) Add_Bromo->Warm_React Filter 5. Filter off salts Warm_React->Filter Concentrate 6. Concentrate filtrate under reduced pressure Filter->Concentrate Product_1 Crude Intermediate Concentrate->Product_1

Caption: Process flow for the N-alkylation step.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Filtration apparatus.

  • Rotary evaporator.

ReagentCAS No.MWAmountMolesEq.
(S)-(+)-2-Methylpiperazine74879-18-8100.160.80 kg7.991.0
tert-Butyl bromoacetate5292-43-3195.051.64 kg8.401.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.21 kg16.02.0
Acetonitrile (MeCN)75-05-841.056.4 L--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with (S)-(+)-2-methylpiperazine (0.80 kg), potassium carbonate (2.21 kg), and acetonitrile (6.4 L).

  • Cooling: Begin agitation and cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Controlled Addition: Slowly add tert-butyl bromoacetate (1.64 kg) to the cold slurry over 1.5-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic and requires careful monitoring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the consumption of the starting piperazine is >99%.

  • Work-up: Once complete, filter the reaction mixture to remove the potassium salts. Wash the filter cake with acetonitrile (2 x 0.5 L).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure at a bath temperature not exceeding 45 °C. This will yield the crude product as a viscous oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~1.7 kg (Quantitative, crude)

    • Purity (HPLC): >95%

Step 2: Synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Gas dispersion tube (for HCl gas) or addition funnel.

  • Large-scale filtration and drying equipment (e.g., Nutsche filter-dryer).

ReagentCAS No.MWAmountMolesEq.
Crude Intermediate (from Step 1)-214.30~1.7 kg~7.991.0
Isopropanol (IPA)67-63-060.106.8 L--
Hydrogen Chloride (4M in IPA)7647-01-036.46~6.0 L~24.0~3.0

Procedure:

  • Charging: Charge the crude tert-butyl 2-[(2S)-2-methylpiperazin-1-yl]acetate (~1.7 kg) to the reactor and dissolve it in isopropanol (6.8 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Acidification/Deprotection: Slowly add the 4M solution of HCl in isopropanol (~6.0 L) over 2-3 hours, maintaining the internal temperature below 15 °C. A precipitate will begin to form during the addition.

  • Crystallization: After the addition is complete, warm the slurry to room temperature and stir for an additional 4-6 hours to ensure complete deprotection and crystallization.

  • IPC: Check for the absence of the tert-butyl ester intermediate by HPLC.

  • Isolation: Cool the slurry to 0-5 °C and hold for 1 hour. Filter the solid product.

  • Washing: Wash the filter cake with cold (0-5 °C) isopropanol (2 x 1 L) to remove any residual impurities.

  • Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.

    • Expected Yield: 1.25 - 1.40 kg (80-90% over two steps)

    • Purity (HPLC): >99.0%

    • Appearance: White to off-white crystalline solid.

Scale-Up and Safety Considerations

Transitioning this synthesis to a larger scale requires careful attention to the following aspects:

  • Thermal Safety: The N-alkylation reaction is exothermic. On a large scale, the rate of addition of tert-butyl bromoacetate must be strictly controlled by the cooling capacity of the reactor to prevent a thermal runaway. A preliminary reaction calorimetry study is highly recommended.

  • Material Handling: (S)-(+)-2-methylpiperazine is corrosive and hygroscopic. [8]Tert-butyl bromoacetate is a lachrymator. Both should be handled in a well-ventilated area with appropriate PPE, including gloves, safety glasses, and a lab coat. Hydrogen chloride is a corrosive gas, and pre-prepared solutions in a solvent are safer to handle than gaseous HCl.

  • Solid Handling: The filtration and drying of the final product on a large scale should be performed in a contained system (e.g., a filter-dryer) to minimize operator exposure and prevent contamination of the product.

  • Waste Management: The process generates inorganic salt waste (KBr, K₂CO₃) and solvent waste. All waste streams must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The protocol described herein provides a reliable and scalable pathway to high-purity 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. By focusing on commercially available starting materials, a regioselective alkylation, and an efficient, integrated deprotection-salt formation step, this process is well-suited for the demands of pharmaceutical manufacturing. The key to successful scale-up lies in the careful control of reaction temperature and the implementation of robust safety and material handling procedures.

References

  • ResearchGate. Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • 24ChemicalResearch. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Available from: [Link]

  • ScienceDirect. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

  • ACS Publications. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Available from: [Link]

  • Career Henan Chemical Co., Ltd. 2-Methylpiperazine - A Small Molecule with Big Potential. Available from: [Link]

  • Google Patents. Patent Application Publication (10) Pub. No.: US 2009/0227791 A1. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Available from: [Link]

  • Bowers Lab, UNC. Piperazic Acid Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Google Patents. US20190055233A1 - Acid addition salts of piperazine derivatives.
  • Google Patents. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available from: [Link]

  • ACS Publications. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available from: [Link]

  • Chemistry & Biology Interface. A Convenient Method for the Synthesis of Heteroaryl Sulfonyl Chlorides. Available from: [Link]

  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Available from: [Link]

Sources

Application Note: Synthesis and Integration of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in Small-Molecule GLP-1R Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & API Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of oral, small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists represents a paradigm shift in the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. Unlike peptide-based therapies (e.g., semaglutide) that require complex formulations for oral bioavailability or subcutaneous administration, small molecules like Danuglipron (PF-06882961) and Lotiglipron offer high oral bioavailability and patient compliance [1].

A critical structural determinant in these next-generation APIs is the (2S)-2-methylpiperazine motif. Specifically, the intermediate building block 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (CAS: 2387567-26-0) serves as the central geometric scaffold.

The Causality of Experimental Choices

In medicinal chemistry, the shift from a highly flexible piperazine or piperidine ring to a chiral (2S)-2-methylpiperazine is not arbitrary. The introduction of the methyl group at the 2-position serves a dual purpose:

  • Conformational Locking: The steric bulk of the methyl group restricts the ring's chair-flip dynamics. This pre-organizes the molecule into the bioactive conformation required to bind the deep transmembrane pocket of the GLP-1 receptor, significantly reducing the entropic penalty of binding [2].

  • Tuning Physicochemical Properties: The methyl group subtlely increases lipophilicity (LogP) while shielding the adjacent basic nitrogen, which modulates the pKa. This fine-tuning is essential for optimizing oral absorption and mitigating off-target liabilities, such as hERG channel inhibition, which has historically plagued basic amine-containing drugs [2].

Quantitative Impact on API Properties

To understand the structural necessity of the 2-[(2S)-2-methylpiperazin-1-yl]acetic acid building block, we must compare its pharmacological footprint against standard unmethylated analogs. The data below synthesizes the structure-activity relationship (SAR) impact when this chiral intermediate is integrated into a benzimidazole GLP-1R agonist core.

Structural Motif in API CorecAMP Activation (EC₅₀, nM)hERG Inhibition (IC₅₀, μM)Conformational RigidityOral Bioavailability (Predicted)
Unsubstituted Piperazine45.2< 1.0 (High Risk)Low (Flexible)Moderate
Piperidine Analog12.52.5 (Moderate Risk)ModerateModerate
(2S)-2-Methylpiperazine 3.1 > 4.3 (Lower Risk) High (Locked) High

Table 1: Comparative pharmacological profile of GLP-1R agonist scaffolds. The (2S)-methyl modification significantly enhances potency (cAMP EC₅₀) while expanding the safety margin against hERG-mediated cardiotoxicity [2].

Synthetic Workflows and Methodologies

The following protocols detail the preparation of the active hydrochloride salt from its Boc-protected precursor, followed by its downstream coupling to a benzimidazole core. Every step is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure scientific integrity.

Workflow A Boc-Protected Precursor [(2S)-4-Boc-2-methylpiperazin-1-yl]acetic acid B Acidic Deprotection (4M HCl in Dioxane) A->B C API Building Block 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl B->C D Amide Coupling (HATU, DIPEA, DMF) C->D F Target API (e.g., Danuglipron Analog) D->F E Benzimidazole Core Scaffold E->D

Synthetic workflow for GLP-1R agonists using the chiral piperazine intermediate.

Protocol A: Preparation of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Objective: Quantitatively remove the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of the carboxylic acid and the chiral center [1].

Reagents: *[(2S)-4-(tert-butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid (1.0 eq)

  • 4M HCl in Dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Suspend the Boc-protected precursor in anhydrous DCM (10 mL/g of substrate) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis and ensure a crisp crystallization of the resulting salt.

  • Acidification: Dropwise add 4M HCl in Dioxane at 0 °C. Causality: Dioxane is chosen over aqueous acids to prevent potential side reactions at the carboxylic acid moiety and to drive the precipitation of the highly polar hydrochloride salt.

  • Deprotection: Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for 4 hours.

  • IPC Validation: Sample 10 μL of the suspension, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the precursor mass (M+H) is < 1% by UV area.

  • Isolation: Concentrate the suspension under reduced pressure to half its volume, then add cold diethyl ether to fully precipitate the product. Filter the white solid under a nitrogen blanket.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to yield 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (>95% yield).

Protocol B: Amide Coupling to Benzimidazole Scaffold

Objective: Couple the sterically hindered secondary amine of the piperazine intermediate to a highly functionalized benzimidazole core [1].

Reagents:

  • 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (1.1 eq)

  • Benzimidazole amine derivative (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the benzimidazole core and HATU in anhydrous DMF. Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the 2-methyl group on the piperazine creates significant steric hindrance. HATU forms a highly reactive HOAt ester that overcomes this barrier, ensuring high yields and minimizing epimerization.

  • Base Addition: Add DIPEA to the mixture and stir for 15 minutes at room temperature. Causality: 4.0 equivalents of DIPEA are required—two to neutralize the hydrochloride salt of the piperazine intermediate, and two to drive the coupling mechanism.

  • Coupling: Add the 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in one portion. Stir for 6 hours at room temperature.

  • IPC Validation: Monitor via HPLC. The reaction is complete when the benzimidazole core is consumed (>98% conversion).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to isolate the pure GLP-1R agonist API.

Pharmacological Validation & Signaling Pathway

Once synthesized, the API must validate its mechanism of action. Small-molecule GLP-1R agonists utilizing the 2-methylpiperazine core bind to the transmembrane domain of the GLP-1 receptor, unlike native GLP-1 peptides which bind primarily to the extracellular domain.

This allosteric-like binding triggers a conformational shift that activates the Gs-protein cascade, leading to the accumulation of intracellular cyclic AMP (cAMP). This self-validating cellular response is the gold standard for confirming the success of the API synthesis [1, 2].

Pathway L Small Molecule Agonist (Danuglipron Analog) R GLP-1 Receptor (Transmembrane Domain) L->R Binding G Gs Protein Activation R->G Conformational Change A Adenylyl Cyclase (AC) G->A C cAMP Accumulation A->C P PKA Activation & Insulin Secretion C->P

Intracellular cAMP signaling pathway activated by small-molecule GLP-1R agonists.

References

  • Pfizer Inc. (2019). GLP-1 RECEPTOR AGONISTS AND USES THEREOF (EP 3806855 B1). European Patent Office.
  • Journal of Medicinal Chemistry (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. ACS Publications.

Application Note: Process Intensification for the Catalytic Hydrogenation of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Introduction

The compound 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a highly versatile chiral building block utilized extensively in the development of modern therapeutics, including advanced antihistamines and psychiatric APIs. The synthesis of this molecule typically relies on the N-debenzylation of its protected precursor, 2-[(2S)-4-benzyl-2-methylpiperazin-1-yl]acetic acid.

While catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for removing N-benzyl groups, scaling this specific reaction presents significant chemical engineering challenges. The zwitterionic nature of the intermediate and the high nucleophilicity of the resulting secondary amine often lead to stalled reactions, poor isolated yields, and complex downstream processing. This application note details a highly optimized, self-validating protocol designed to overcome these bottlenecks through precise physicochemical control.

Mechanistic Causality: Overcoming Catalyst Poisoning (E-E-A-T Insights)

A common failure mode in the hydrogenation of piperazine derivatives is the abrupt cessation of hydrogen uptake before complete conversion.

The Causality of Poisoning: As the N4-benzyl group is cleaved, the newly exposed secondary amine becomes highly nucleophilic. Because secondary amines are sterically unhindered compared to tertiary amines, they act as potent ligands, strongly coordinating to the active palladium surface. This coordination blocks the active sites, effectively poisoning the catalyst and halting the hydrogen transfer cycle [1].

The Chemical Mitigation Strategy: To circumvent this, the reaction must be conducted in the presence of a stoichiometric excess of hydrochloric acid (HCl). The addition of HCl serves a dual mechanistic purpose:

  • In Situ Protonation: The acid rapidly protonates the nascent secondary amine, forming an ammonium salt. This eliminates the nitrogen's lone pair, preventing palladium coordination and sustaining the catalyst turnover frequency (TOF) [2].

  • Direct Salt Formation: It directly yields the target compound as a highly crystalline hydrochloride salt. This bypasses the need to isolate the highly water-soluble zwitterionic free base, which is notoriously difficult to extract from aqueous or polar media [3].

Causality N1 Free Secondary Amine (Debenzylated Product) N2 Coordinates to Pd Surface N1->N2 N3 Catalyst Poisoning (Reaction Stalls) N2->N3 N4 Addition of HCl (Stoichiometric) N4->N1 Protonation N5 Amine Hydrochloride Salt N4->N5 N6 Sustained Catalytic Activity & Direct Salt Isolation N5->N6 Prevents Coordination

Figure 1: Logical relationship demonstrating how HCl addition prevents Pd/C catalyst poisoning.

Quantitative Data: Condition Optimization

A systematic evaluation of hydrogenation parameters highlights the critical nature of the acidic modifier and the physical state of the catalyst.

EntryCatalystSolventAdditivePressure (psi)Time (h)Conversion (%)Isolated Yield (%)
110% Pd/C (Dry)MeOHNone15126540 (Stalled)
210% Pd/C (50% Wet)MeOHNone5088560
3 10% Pd/C (50% Wet) MeOH 1.2 eq HCl 50 4 >99 92
420% Pd(OH)₂/CEtOH1.2 eq HCl503>9988

Data Interpretation: Entry 3 represents the optimal thermodynamic and kinetic balance. The use of 50% wet catalyst mitigates pyrophoric risks during reactor charging, while the 1.2 equivalents of HCl ensure complete protonation without inducing acid-catalyzed esterification (if ester precursors were used) or reactor corrosion.

Experimental Workflow

Workflow A Precursor Preparation (S)-4-benzyl-2-methylpiperazin-1-yl acetic acid B Solvent & Acid Addition MeOH + 1.2 eq HCl A->B C Catalyst Charging 10% Pd/C (50% wet) under N2 B->C D Hydrogenation H2 (50 psi), 25-30°C, 4-6 h C->D E In-Process Control H2 Uptake & LC-MS D->E E->D Incomplete F Filtration Celite pad, wash with MeOH E->F Complete G Concentration & Crystallization Evaporation, EtOAc trituration F->G H Target Compound 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl G->H

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system; you must not proceed to subsequent phases unless the specific validation checkpoints are met.

Materials & Reagents
  • Substrate: 2-[(2S)-4-benzyl-2-methylpiperazin-1-yl]acetic acid (1.0 eq, 100 mmol, 24.8 g)

  • Catalyst: 10% Pd/C, 50% wet (0.05 eq Pd, 5.3 g)

  • Solvent: Methanol, HPLC grade (200 mL)

  • Additive: Aqueous HCl, 37% (1.2 eq, 120 mmol, ~10 mL)

  • Gas: Hydrogen (UHP grade) and Nitrogen (UHP grade)

Phase 1: Reactor Charging
  • Transfer the substrate (24.8 g) into a 500 mL high-pressure stainless steel autoclave.

  • Add 200 mL of Methanol followed by 10 mL of 37% aqueous HCl. Stir at 200 rpm until complete dissolution is achieved.

  • Carefully charge 5.3 g of 10% Pd/C (50% wet) into the solution.

    • Causality Note: Charging wet catalyst directly into the solvent prevents localized frictional heating and the subsequent ignition of methanol vapors.

  • Checkpoint (Inert Atmosphere): Seal the autoclave. Purge the headspace with Nitrogen by pressurizing to 30 psi, holding for 10 seconds, and venting. Repeat this cycle three times to ensure zero oxygen presence.

Phase 2: Hydrogenation Execution
  • Switch the gas manifold to Hydrogen. Purge the reactor with H₂ (3 cycles: pressurize to 30 psi, vent).

  • Pressurize the reactor to 50 psi with H₂ and increase the impeller agitation rate to 800 rpm.

    • Causality Note: High-shear agitation is critical to overcome the gas-liquid mass transfer barrier inherent in three-phase heterogeneous catalysis.

  • Maintain the internal temperature at 25–30°C using a cooling jacket (the reaction is mildly exothermic).

  • Checkpoint (Reaction Completion): Monitor the pressure drop. The reaction is self-validated as complete when volumetric hydrogen uptake ceases (typically 4–6 hours) and the internal pressure remains strictly stable for 30 consecutive minutes.

  • Vent the hydrogen gas and purge the reactor with Nitrogen (3 cycles) before opening.

Phase 3: Filtration & Analytical Validation
  • Checkpoint (LC-MS Validation): Withdraw a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. You must confirm the complete disappearance of the precursor mass ( [M+H]+=249.1 ) and the dominant presence of the product mass ( [M+H]+=159.1 ). If precursor remains, re-pressurize and continue hydrogenation.

  • Filter the crude reaction mixture through a tightly packed pad of Celite 545 to remove the Pd/C catalyst. Wash the filter cake with an additional 50 mL of Methanol.

  • Checkpoint (Visual Inspection): The filtrate must be completely clear and colorless. A grey or black tint indicates palladium breakthrough, which requires immediate re-filtration to prevent heavy metal contamination in the final API.

Phase 4: Crystallization & Isolation
  • Concentrate the combined filtrate under reduced pressure (40°C, 50 mbar) to yield a viscous, pale-yellow oil.

  • Add 100 mL of Ethyl Acetate (EtOAc) and triturate vigorously for 1 hour at room temperature. The oil will rapidly transition into a fine, white crystalline suspension.

    • Causality Note: EtOAc acts as a highly effective anti-solvent, selectively precipitating the highly polar hydrochloride salt while retaining lipophilic impurities (like cleaved toluene) in solution.

  • Filter the suspension under vacuum, wash the filter cake with cold EtOAc (2 x 20 mL), and dry in a vacuum oven at 45°C for 12 hours.

  • Final Yield: ~17.8 g (91%). Purity >99% by HPLC. Chiral HPLC is recommended to confirm the retention of the (2S) configuration.

References

  • [Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines] The Journal of Organic Chemistry, ACS Publications. Explains the mechanism of amine poisoning and the necessity of forming amine hydrochlorides to sustain catalytic efficiency. URL:[Link]

  • [Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon] ACS Omega. Details how the addition of hydrochloric acid delays the poisoning rate of Pd/C by forming amine salts that facilitate deprotection. URL:[Link]

  • [Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes] Int J Mol Sci (PMC). Demonstrates standard Pd/C catalytic hydrogenation conditions and isolation simplicity for piperazine derivatives. URL:[Link]

Troubleshooting & Optimization

Preventing racemization of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride During Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of complex chiral building blocks. When coupling 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride , chemists often assume the (2S)-methyl stereocenter is safe because it is not located at the classical α-position relative to the activated carboxyl group. However, severe epimerization is a common and frustrating reality.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you understand the causality behind this racemization and provides a self-validating protocol to eliminate it.

Section 1: Mechanistic Insights (The "Why")

To solve the racemization issue, we must first understand its root cause. The degradation of the (2S)-stereocenter in this specific molecule is driven by two competing pathways:

  • The Quaternization-Deprotonation Pathway: During the activation of the acetic acid moiety, highly electrophilic coupling reagents (such as HATU or PyBOP) can transiently interact with the lone pair of the tertiary N1 nitrogen. This forms a quaternary ammonium adduct, placing a formal positive charge on N1. This charge drastically increases the acidity of the adjacent C2 proton[1]. In the presence of strong, unhindered organic bases like DIPEA or TEA, this proton is abstracted, forming a planar ylide or enamine intermediate. Subsequent non-stereoselective reprotonation results in the irreversible loss of the (S)-configuration[2].

  • Competing Nucleophilic Attack (Polymerization): If the N4 position remains an unprotected secondary amine (liberated from its hydrochloride salt by the coupling base), it will act as a nucleophile. It rapidly attacks the activated ester of another molecule, leading to oligomerization or intramolecular diketopiperazine (DKP) formation. This forces the desired coupling to slow down, prolonging the molecule's exposure to base and exacerbating the epimerization pathway.

Mechanism A Activated Ester (N1 Tertiary Amine) B Quaternary N1 Adduct (Highly Acidic C2) A->B Excess Coupling Reagent (e.g., HATU) E Desired Amide (Retention of (S)-Config) A->E Target Amine (Fast Coupling) C C2 Deprotonation (Planar Ylide) B->C Strong Base (e.g., DIPEA) D Racemized Amide C->D Non-stereoselective Protonation

Caption: Mechanistic pathway of C2-racemization via N1-quaternization and base-mediated deprotonation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am using the hydrochloride salt directly in my coupling with HATU and DIPEA. My yields are abysmal, and the isolated product is racemic. What is going wrong? A: You are encountering a catastrophic failure due to the unprotected N4 amine. When DIPEA neutralizes the hydrochloride salt, the N4 amine becomes highly nucleophilic and competes with your target amine. To force the desired intermolecular coupling, you likely extended the reaction time or added excess base. Prolonged exposure to basic conditions is the primary driver of C2 epimerization[1]. Solution: You must protect the N4 amine (e.g., as a Boc or Cbz carbamate) prior to carboxylic acid activation.

Q2: Even after protecting N4, I am still seeing 20-30% racemization using standard HATU/DIPEA conditions. How can I suppress this? A: Standard uronium/aminium reagents like HATU are highly reactive and prone to forming the racemization-inducing N1-adduct. Furthermore, DIPEA is too strong of a base for this sensitive substrate. Switch to a coupling reagent with superior racemization suppression, such as COMU , and replace DIPEA with 2,4,6-collidine [3]. Collidine is sterically hindered and less basic, making it highly inefficient at abstracting the C2 proton while still acting as an effective acid scavenger for the coupling[4].

Q3: Does temperature play a significant role in this specific coupling? A: Absolutely. The activation energy for C2 deprotonation is higher than that of the desired amide bond formation. Pre-activating the acid and conducting the coupling strictly between 0 °C and 5 °C thermodynamically favors the desired pathway over epimerization[1].

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the causality between your chosen experimental conditions and the resulting stereochemical integrity.

Coupling ReagentBaseTemperatureN4 StatusExpected Yield (%)Enantiomeric Excess (% ee)
HATUDIPEA25 °CUnprotected (HCl)< 10% (Oligomers)N/A
HATUDIPEA25 °CProtected (Boc)85%60 - 75%
PyBOPTEA25 °CProtected (Boc)80%50 - 65%
EDC/HOBtNMM0 °CProtected (Boc)75%90 - 95%
COMU 2,4,6-Collidine 0 °C Protected (Boc) 92% > 98%
Section 4: Experimental Methodologies

Protocol: Racemization-Free Amide Coupling (Self-Validating System)

Objective: Couple N4-Boc-protected 2-[(2S)-2-methylpiperazin-1-yl]acetic acid to a primary amine with >98% ee.

Step 1: Substrate Preparation (Prerequisite) Ensure the starting material is fully N4-protected. If starting from the raw hydrochloride salt, react it with Boc₂O and NaHCO₃ in a THF/H₂O mixture, followed by extraction and thorough drying. Causality: This eliminates the nucleophilic N4 sink, preventing polymerization.

Step 2: Pre-Activation

  • Dissolve the N4-Boc protected acid (1.0 eq) in anhydrous DMF or DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add 2,4,6-collidine (2.0 eq) followed by COMU (1.05 eq)[3]. Stir for exactly 5 minutes at 0 °C to form the active ester. In-Process Validation: Spot the mixture on TLC or run a rapid LC-MS to confirm the complete consumption of the starting acid. This ensures the target amine won't be waiting in a basic soup of unreacted starting materials.

Step 3: Amide Formation

  • Add the target amine (1.1 eq) dropwise to the pre-activated mixture.

  • Maintain the reaction temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

Step 4: Quench & Self-Validating Workup

  • Quench the reaction with a mild acidic buffer (e.g., 5% citric acid or pH 4.5 acetate buffer). Causality: This protonates and removes the collidine without risking the cleavage of the acid-sensitive Boc group.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude mixture via chiral HPLC. The complete absence of the (R)-enantiomer peak validates the protocol's integrity and confirms the suppression of the C2-deprotonation pathway.

Workflow Step1 1. N4-Protection Convert HCl salt to N4-Boc/Cbz to prevent polymerization Step2 2. Pre-Activation 0 °C, COMU (1.05 eq), 2,4,6-Collidine (2.0 eq) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quench & Workup Mild acidic wash (pH 4-5) to remove Collidine Step3->Step4

Caption: Step-by-step optimized workflow for racemization-free amide coupling.

Sources

Technical Support Center: Purification of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this unique molecule. Drawing from established principles in organic chemistry and purification science, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The structure of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride presents specific purification challenges. It is a chiral, N-substituted amino acid analogue existing as a hydrochloride salt. This combination of features—a basic piperazine ring, an acidic carboxylic acid group, and its salt form—results in a zwitterionic character at certain pH values, high polarity, and specific solubility profiles that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride?

A1: Impurities typically stem from the synthetic route and can include unreacted starting materials, byproducts, and degradation products. For this molecule, common impurities may include:

  • Starting Materials: Unreacted (2S)-2-methylpiperazine or a haloacetic acid derivative.

  • Reaction Byproducts: N,N'-di-substituted piperazine species where the second nitrogen of the piperazine ring has also reacted.

  • Structurally Related Impurities: Other N-alkylated piperazines or pyrazines formed during synthesis can co-precipitate with the desired product, complicating purification.[1][2]

  • Degradation Products: Piperazine rings can be susceptible to oxidation or hydrolysis under harsh conditions.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis or excess hydrochloric acid.

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: The purification strategy is dictated by its key properties:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make the molecule highly polar and basic, which affects its solubility and behavior in chromatography.[1]

  • Zwitterionic Nature: As an amino acid analogue, the molecule can exist as a zwitterion (having both a positive and negative charge) at its isoelectric point. Adjusting the pH is critical to control its charge state and, consequently, its solubility in aqueous versus organic phases.[4][5]

  • Hydrochloride Salt Form: Being a hydrochloride salt significantly increases its solubility in polar protic solvents like water and alcohols, while decreasing its solubility in non-polar organic solvents. This property is fundamental to selecting an appropriate recrystallization solvent.[6]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is a primary tool for quantifying the main compound and detecting impurities.[3] Due to the lack of a strong chromophore in the molecule, UV detection might require derivatization or be performed at low wavelengths (~205 nm).[7]

  • Gas Chromatography (GC): GC can be effective for detecting volatile impurities, such as residual solvents or certain starting materials like N-methylpiperazine.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[10]

Troubleshooting and Purification Protocols

This section addresses specific problems you may encounter during purification and provides detailed protocols to guide your experimental work.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Oily Precipitate or Failure to Crystallize 1. Presence of impurities that inhibit crystal lattice formation.2. The product is too soluble in the chosen solvent system.3. Residual reaction solvents are present.4. Incorrect pH, leading to the free base or a different salt form which may be an oil.1. Perform a Liquid-Liquid Extraction: Before crystallization, perform an acid-base workup. Dissolve the crude material in water, adjust pH if necessary, and wash with an organic solvent like ethyl acetate or dichloromethane to remove less polar impurities.[6]2. Modify the Solvent System: For recrystallization, try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or water) and slowly add an anti-solvent (e.g., diethyl ether, isopropanol, or acetone) until turbidity persists.[6][11]3. Ensure Thorough Drying: Dry the crude material under a high vacuum to remove all volatile residues before attempting purification.[6]4. Confirm Salt Form: Ensure the material is fully in the hydrochloride salt form by checking the pH of an aqueous solution; it should be acidic. If necessary, add a small amount of HCl in a suitable solvent.
Low Yield After Recrystallization 1. The product has significant solubility in the cold recrystallization solvent.2. Too much solvent was used for dissolution.3. Premature crystallization occurred during hot filtration.1. Optimize Solvent Choice: Screen various solvents. The ideal solvent dissolves the compound when hot but has very low solubility when cold.[11] Ethanol/water or isopropanol mixtures are good starting points for amino acid hydrochlorides.[12][13]2. Use Minimal Hot Solvent: Dissolve the crude solid in the absolute minimum amount of boiling solvent required for complete dissolution to ensure the solution is saturated upon cooling.3. Minimize Heat Loss: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper.
Product is Discolored (e.g., Yellow or Brown) 1. Presence of colored, polar impurities from the synthesis.2. Thermal degradation during the reaction or workup.1. Charcoal Treatment: Dissolve the crude product in the recrystallization solvent and add a small amount (1-2% w/w) of activated charcoal. Heat the mixture to boiling for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities.2. Avoid High Temperatures: Ensure that reaction and purification steps are conducted at the lowest feasible temperatures to prevent degradation.
Poor Separation on Silica Gel Chromatography 1. The compound is highly polar and strongly adsorbs to the acidic silica gel.2. The compound streaks or remains at the baseline.1. Use a Modified Eluent: For highly basic compounds like piperazines, streaking on silica can be suppressed by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase (e.g., dichloromethane/methanol).[6]2. Consider Reversed-Phase Chromatography: Due to its high polarity and ionic nature, reversed-phase (C18) chromatography is often more suitable. A mobile phase of water/methanol or water/acetonitrile with a buffer or acid modifier (e.g., 0.1% formic acid or TFA) is a good starting point.[14]
Experimental Protocols

This protocol outlines a general procedure for purifying the hydrochloride salt via recrystallization.

  • Solvent Selection: Begin by screening solvents. Place a small amount of crude material in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof). A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling. An ethanol/water or isopropanol/diethyl ether system is often effective.

  • Dissolution: Place the crude 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., 95% ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under a high vacuum to obtain the final, purified product.

This method is useful for removing non-basic or non-acidic organic impurities before final crystallization.

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification & Extraction: Adjust the pH of the aqueous solution to >9 with a base such as 1M NaOH.[6] At this pH, the carboxylic acid is deprotonated (carboxylate), and one of the piperazine nitrogens is a free base, making the molecule more organic-soluble. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification & Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent. To precipitate the hydrochloride salt, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic.[6] The product should precipitate as the hydrochloride salt.

  • Final Purification: Collect the precipitated solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum. This solid can be further purified by recrystallization as described in Protocol 1.

Visual Guides

To aid in understanding the purification workflow and troubleshooting logic, the following diagrams are provided.

General Purification Workflow

This diagram illustrates the typical sequence of steps for purifying the target compound.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Crude Crude Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Hot Filtration (optional charcoal) Dissolve->Filter Crystallize Cool to Induce Crystallization Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under High Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR, MS) Dry->Analyze

Caption: A standard workflow for the purification of the target compound via recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues.

G Start Purification Unsuccessful ProblemType What is the issue? Start->ProblemType Oily Oily Product / No Crystals ProblemType->Oily   Oily Product LowYield Low Yield ProblemType->LowYield Low Yield    LowPurity Low Purity / Discolored ProblemType->LowPurity Impure Product Sol_Impurity Impurities Present? Oily->Sol_Impurity Sol_Solvent Check Solvent System LowYield->Sol_Solvent Too Soluble? LowPurity->Sol_Impurity Colored? Sol_Impurity->Sol_Solvent No Action_Wash Perform Acid-Base Wash Sol_Impurity->Action_Wash Yes Sol_Impurity->Action_Wash No Action_Charcoal Use Activated Charcoal Sol_Impurity->Action_Charcoal Yes Sol_Process Review Process Sol_Solvent->Sol_Process No Action_Solvent Change Solvent/Anti-Solvent Sol_Solvent->Action_Solvent Sol_Solvent->Action_Solvent Yes Action_Volume Use Minimal Hot Solvent Sol_Process->Action_Volume Action_Temp Ensure Slow Cooling Sol_Process->Action_Temp

Caption: A decision tree to troubleshoot common issues in crystallization.

References

  • Piperazine Impurities and Related Compound. Veeprho. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Molecular Pharmaceutics. ACS Publications. [Link]

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate. [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. NIJ.gov. [Link]

  • Recovery of piperazine.
  • Purification of piperazine.
  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin... Scholars.Direct. [Link]

  • How to desalt zwitterions? ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit. [Link]

  • Work-up of a zwitterion? Reddit. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Method for preparing amino acid ester hydrohalides.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • zwitterionic compounds. Chromatography Forum. [Link]

  • Method for producing optically active 2-methylpiperazine.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]

  • Method for producing amino acid ester hydrochloride.

Sources

Technical Support Center: Crystallization of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride . This chiral, zwitterionic intermediate is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), including GLP-1 receptor agonists and mammalian chitinase inhibitors[1][2].

Due to its high polarity, secondary/tertiary amine functional groups, and hygroscopic nature, researchers frequently encounter phase-separation issues (oiling out) and variable salt stoichiometries during isolation[3]. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure high-yield, enantiomerically pure crystalline recovery.

🛠️ Troubleshooting & FAQs

Q1: Why does my product "oil out" into a viscous syrup instead of crystallizing upon antisolvent addition?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a kinetic trap. It occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable limit for heterogeneous nucleation. Because piperazine acetic acid derivatives form strong hydrogen-bonded networks with water, adding an antisolvent (like acetone or ethanol) too rapidly strips the bulk solvent but leaves a highly hydrated, solute-rich liquid phase (a syrup)[3]. The Fix: You must shift the system from kinetic to thermodynamic control.

  • Control Addition Rates: Add the first 20% of the antisolvent dropwise to carefully approach the metastable zone.

  • Implement Seeding: Introduce 1-2% w/w of crystalline seed at 5-10% supersaturation to bypass the high activation energy of primary nucleation.

  • Temperature Cycling: If the solution clouds (indicating LLPS), heat it by 5-10°C until clear, then cool it at a strictly controlled rate (e.g., 0.1°C/min).

Q2: How do I prevent the formation of a highly hygroscopic, deliquescent solid?

The Causality: The piperazine ring contains two basic nitrogens. If the crystallization matrix contains excess hydrochloric acid, the molecule can protonate at both N1 and N4, forming a di-hydrochloride salt. The di-hydrochloride is significantly more hygroscopic than the mono-hydrochloride and will rapidly absorb atmospheric moisture, leading to deliquescence. The Fix: Strictly control the acid equivalents during reactive crystallization. Target exactly 1.0 to 1.05 equivalents of HCl. Monitor the pH of the aqueous matrix; the optimal precipitation of the mono-hydrochloride occurs near its specific isoelectric shift. Always isolate the final solid under a dry nitrogen blanket.

Q3: I am observing a drop in chiral purity (ee%) after recrystallization. What is happening?

The Causality: While the (2S) stereocenter is relatively stable, chiral depletion during crystallization usually indicates that your starting enantiomeric excess (ee%) is below the eutectic point of the enantiomeric mixture. Instead of enriching the (2S) enantiomer, the thermodynamic driving force is co-crystallizing the racemate. Additionally, prolonged heating (>60°C) in polar protic solvents can induce trace degradation or reversible ring-opening pathways that compromise purity[4]. The Fix: Determine the eutectic composition of your specific solvent system via Differential Scanning Calorimetry (DSC). If your crude ee% is below the eutectic threshold, you must perform a chiral salt resolution (e.g., using L-(+)-mandelic acid) prior to final hydrochloride formation[5]. Minimize thermal exposure by using vacuum distillation for solvent reduction.

🗺️ Process Workflows

OilingOut A Aqueous Solution of API Hydrochloride B Rapid Antisolvent Addition (High Supersaturation) A->B Sub-optimal C Controlled Addition (Metastable Zone) A->C Optimized D Liquid-Liquid Phase Separation (Oiling Out / Syrup) B->D Kinetic Trap E Seeding @ T_seed C->E 5-10% Supersaturation F Amorphous Solid (Solvent Entrapped) D->F Crash Cooling G High-Purity Crystalline API E->G Controlled Cooling & Growth

Workflow comparing sub-optimal LLPS (oiling out) pathways versus optimized seeded crystallization.

Speciation FreeBase Zwitterion (Highly Water Soluble) MonoHCl Target: Mono-HCl Salt (Optimal Crystallinity) FreeBase->MonoHCl +1.0 eq HCl (pH Control) DiHCl Di-HCl Salt (Hygroscopic/Deliquescent) MonoHCl->DiHCl Excess HCl (Avoid)

Acid-base speciation of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid dictating salt form and stability.

📊 Empirical Data & Solvent Selection

Selecting the correct binary solvent system is critical to balancing yield and crystal purity while avoiding the binodal LLPS region.

AntisolventMiscibility with WaterOiling Out TendencyYield PotentialProcess Recommendation
Isopropanol (IPA) HighLow>90%Optimal. Excellent for temperature cycling and controlled crystal growth.
Acetone HighHigh (if added fast)>85%Good primary antisolvent, but strictly requires seeding to prevent syrup formation.
Ethanol HighModerate~70%Acceptable for polishing steps; slower crystallization kinetics.
Tetrahydrofuran (THF) Low/ModerateVery HighN/AAvoid. Causes immediate phase separation and traps impurities.

📋 Standard Operating Procedures (SOPs)

Protocol A: Seeded Anti-Solvent Crystallization (Water/Isopropanol System)

This protocol is designed as a self-validating system. The visual confirmation of the seed bed's stability ensures the system is within the metastable zone, preventing oiling out.

Prerequisites:

  • Crude 2-[(2S)-2-methylpiperazin-1-yl]acetic acid mono-hydrochloride.

  • Authentic, highly crystalline seed material (1% w/w relative to crude).

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in 1.5 volumes (relative to mass) of deionized water in a jacketed reactor. Heat to 50°C under moderate agitation (200 RPM) until complete dissolution is achieved.

  • Polishing: Pass the solution through a 0.22 µm inline filter into a pre-warmed crystallization vessel to remove heterogeneous nucleation sites (dust/particulates).

  • Antisolvent Phase 1 (Approaching Metastability): Maintain the reactor at 50°C. Add 2.0 volumes of Isopropanol (IPA) dropwise via an addition funnel over 30 minutes. Validation Check: The solution must remain perfectly clear. If cloudiness appears, heat to 55°C until clear, then cool back to 50°C.

  • Seeding: Introduce 1% w/w crystalline seeds. Reduce agitation to 100 RPM. Hold the temperature at 50°C for 60 minutes. Validation Check: The seeds should remain suspended and not dissolve, confirming the solution is supersaturated.

  • Antisolvent Phase 2 (Growth): Add an additional 6.0 volumes of IPA linearly over 2.5 hours.

  • Desupersaturation (Cooling): Program the jacketed reactor to cool from 50°C to 5°C at a strict rate of 0.2°C/min. Hold at 5°C for 2 hours.

  • Isolation: Filter the resulting slurry using a Buchner funnel under a continuous nitrogen blanket. Wash the filter cake with 2.0 volumes of pre-chilled (5°C) IPA.

  • Drying: Dry the solid in a vacuum oven at 40°C (<-0.09 MPa) for 12 hours to constant weight.

Protocol B: Reactive Crystallization (In-Situ Salt Formation)

Use this protocol when converting the free zwitterion to the mono-hydrochloride salt.

  • Suspension: Suspend the free zwitterion in 5.0 volumes of a 1:4 Water:Acetone mixture at 15°C.

  • Acidification: Slowly charge 1.02 equivalents of concentrated aqueous HCl (37%) via a syringe pump over 45 minutes. Monitor the internal temperature to ensure the exothermic salt formation does not push the reactor above 25°C.

  • Maturation: Post-addition, heat the slurry to 40°C for 1 hour to promote Ostwald ripening (dissolving fine, amorphous particles and growing larger, thermodynamically stable crystals).

  • Cooling & Isolation: Cool to 0°C at 0.5°C/min. Filter under nitrogen, wash with cold Acetone, and dry under vacuum.

References

  • GLP-1 Receptor Agonists and Uses Thereof. European Patent Office. EP 3806855 B1.
  • Substituted amino triazoles useful as human chitinase inhibitors. United States Patent and Trademark Office. US 10,208,020 B2.
  • Chelating polymers. I. The synthesis and acid dissociation behavior of several N-(p-vinylbenzenesulfonyl) derivatives. Canadian Science Publishing. Verified URL:[Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, ACS Publications. Verified URL:[Link]

Sources

Technical Support Center: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. This guide provides in-depth, field-proven answers and troubleshooting protocols for researchers, medicinal chemists, and process development scientists who need to generate the free zwitterionic form of this compound from its hydrochloride salt. Our approach is grounded in the fundamental principles of acid-base chemistry and chromatography to ensure reproducible and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the hydrochloride salt?

The hydrochloride salt form of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid ensures stability and enhances aqueous solubility, which is advantageous for storage and some formulation processes.[1] However, for many synthetic and biological applications, the presence of the hydrochloride is problematic:

  • Subsequent Chemical Reactions: Many organic reactions, particularly those involving the piperazine nitrogen as a nucleophile (e.g., amide bond formation, alkylations), require the free amine. The protonated amine of the hydrochloride salt is non-nucleophilic. While excess base can be used in situ, this can complicate the reaction and purification.[2]

  • Biological Assays: The pH of a solution of the hydrochloride salt will be acidic. This can be incompatible with biological assays that require specific physiological pH ranges for optimal activity or cell viability.

  • Accurate Quantification: The presence of the counter-ion (chloride) adds to the molecular weight. For applications requiring precise molar concentrations based on weight, using the free form is essential.

  • Characterization: For unambiguous structural characterization (e.g., NMR, X-ray crystallography), the pure zwitterionic form is often preferred.

Q2: What is a zwitterion and what is the isoelectric point (pI)?

2-[(2S)-2-methylpiperazin-1-yl]acetic acid is an amino acid derivative containing both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups. In the solid state and in solution around neutral pH, the molecule exists as a zwitterion (from the German for "hybrid ion"). This means the carboxylic acid group deprotonates to a carboxylate (-COO⁻), and one of the basic piperazine nitrogens is protonated to an ammonium cation (-NH₂⁺). The overall molecule has a net charge of zero but contains localized positive and negative charges.[3]

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero.[4] At pH values below the pI, the molecule will carry a net positive charge. At pH values above the pI, it will carry a net negative charge.

Q3: What are the pKa values for this molecule and what is its estimated isoelectric point (pI)?
Functional GroupFragmentApproximate pKaRationale
Carboxylic AcidPiperazin-1-yl-acetic acid~2.0 - 2.5Typical for an α-amino acid.[4] A reported value for the parent compound is 1.85.[5]
Piperazine Nitrogen (N4)2-Methylpiperazine~5.4 - 5.8This is the pKa for the second protonation of the piperazine ring. The experimental pKa for piperazine is 5.35.[6][7]
Piperazine Nitrogen (N1)2-Methylpiperazine~9.5 - 9.8This is the pKa for the first protonation of the piperazine ring. The experimental pKa for 2-methylpiperazine is ~9.60.[8]

The isoelectric point (pI) for an amino acid with two basic groups is calculated by averaging the pKa values of the two groups that bracket the neutral zwitterionic species: the carboxylic acid and the first piperazine nitrogen.

pI = (pKa₁ + pKa₂) / 2

Using our estimated values: pI ≈ (2.2 + 5.6) / 2 = 3.9

This estimated pI is the most important parameter for the neutralization and precipitation strategy. At a pH of approximately 3.9, the molecule will have its lowest aqueous solubility, providing the ideal conditions for crystallization or precipitation.

Troubleshooting Guides & Protocols

This section provides detailed protocols for the two most reliable methods for removing the hydrochloride salt: Neutralization & Precipitation and Ion-Exchange Chromatography .

Decision Workflow for Method Selection

The choice between these methods depends on the scale of your experiment, the required purity, and the available equipment.

G start Start: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid Hydrochloride Salt scale What is your scale? start->scale small_scale < 1 g (Research Scale) scale->small_scale Small large_scale > 1 g (Process Scale) scale->large_scale Large purity Is absolute salt-free product critical? method1 Method 1: Neutralization & Precipitation purity->method1 No method2 Method 2: Ion-Exchange Chromatography purity->method2 Yes small_scale->purity large_scale->method1 end_product Isolated Zwitterion method1->end_product method2->end_product

Figure 1. Decision workflow for selecting the appropriate de-salting method.
Method 1: Neutralization & Precipitation

This method is fast, scalable, and relies on the principle that the zwitterion is least soluble at its isoelectric point (pI).

Expertise & Causality: By carefully adjusting the pH of an aqueous solution of the hydrochloride salt to its estimated pI of ~3.9, we force the equilibrium towards the neutral zwitterion. This species, lacking a net charge, has significantly reduced interactions with polar water molecules, causing it to precipitate out of the solution. The choice of base is critical; a weak base like sodium bicarbonate prevents overshooting the pH into a region where the deprotonated, negatively charged, and more soluble form of the molecule exists.

Step-by-Step Protocol:

  • Dissolution: Dissolve the 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride salt in a minimum amount of deionized water at room temperature. Aim for a concentrated solution (e.g., 100-200 mg/mL).

  • Cooling: Place the solution in an ice bath and stir. Cooling will decrease the solubility of the final product, leading to a higher recovery.

  • Neutralization: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution dropwise to the stirring, cold solution of your compound.

    • Self-Validation: Monitor the pH of the solution continuously with a calibrated pH meter. You will observe effervescence (CO₂ evolution) as the bicarbonate neutralizes the hydrochloride.

  • Target pH Adjustment: Continue adding the base slowly until the pH of the solution stabilizes between 3.8 and 4.0 . This is the critical step. Adding the base too quickly can cause the local pH to rise too high, potentially reducing yield.

  • Precipitation/Crystallization: As you approach the pI, a white precipitate should begin to form. Once the target pH is reached, allow the slurry to stir in the ice bath for an additional 30-60 minutes to maximize precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual sodium chloride (NaCl) and excess bicarbonate. Follow with a wash of a cold, water-miscible solvent like ethanol or acetone to facilitate drying.

  • Drying: Dry the product under high vacuum to a constant weight.

Troubleshooting:

  • No precipitate forms:

    • Your initial solution may be too dilute. Try to use less water in step 1.

    • You may have "overshot" the pI. Re-adjust the pH carefully using dilute HCl.

    • Try adding a co-solvent in which the zwitterion is insoluble, such as isopropanol or acetone, after pH adjustment to induce precipitation.[9]

  • Product is gummy or oily: This can happen if the product precipitates too quickly. Try a slower addition of the base at a lower temperature. The gummy solid may crystallize upon standing or with trituration with a non-polar solvent.

  • Low Yield: Ensure the mixture is thoroughly cooled and allowed to stir for a sufficient time to maximize crystallization. Minimize the amount of cold water used for washing, as some product will always have slight solubility.

Method 2: Ion-Exchange Chromatography (IEX)

This method offers the highest purity and is ideal for removing all inorganic salts. It is particularly suited for smaller, research-scale preparations where absolute purity is paramount.

Expertise & Causality: This technique separates molecules based on charge.[10] We will use a strong cation exchange (SCX) resin. At a low pH (e.g., pH ~1-2), the target molecule is fully protonated and carries a net positive charge (+2). It will bind strongly to the negatively charged SCX resin. Inorganic cations (like Na⁺ from a previous step) will also bind, but can be washed away. The key is the elution step: by using a volatile base like aqueous ammonia, we raise the pH. This deprotonates our compound, neutralizing its charge and releasing it from the resin, while the chloride anions pass through without binding.[11]

Workflow Diagram:

G cluster_prep 1. Column Preparation cluster_load 2. Loading cluster_wash 3. Washing cluster_elute 4. Elution prep1 Pack SCX Resin prep2 Wash with MeOH prep1->prep2 prep3 Equilibrate with acidified water (pH 2) prep2->prep3 load1 Dissolve HCl salt in equilibration buffer load2 Load onto column load1->load2 load3 Molecule Binds (Net Charge: +2) load2->load3 wash1 Wash with equilibration buffer to remove Cl⁻ load3->wash1 wash2 Wash with MeOH to remove non-polar impurities wash1->wash2 elute1 Elute with 2-5% NH₄OH in MeOH wash2->elute1 elute2 Molecule is neutralized (Net Charge: 0) and elutes elute1->elute2 collect 5. Collect fractions & Evaporate elute2->collect

Figure 2. Step-by-step workflow for purification by cation-exchange chromatography.

Step-by-Step Protocol:

  • Resin Preparation: Prepare a column with a strong cation exchange (SCX) resin (e.g., Dowex® 50WX8 or a similar sulfonic acid-based resin). Wash the resin sequentially with methanol, then deionized water, and finally equilibrate it with several column volumes of dilute HCl or formic acid in water (pH ~2).

  • Sample Loading: Dissolve the hydrochloride salt in the equilibration buffer (acidified water, pH ~2) and load it onto the column.

  • Washing:

    • Wash the column with several volumes of the equilibration buffer. This will elute the chloride counter-ions.

    • (Optional) Wash with methanol to remove any non-polar, uncharged impurities.

  • Elution: Elute the desired compound from the resin using a solution of aqueous ammonia in methanol (e.g., 2-5% NH₄OH in MeOH). The ammonia will neutralize the protonated compound, releasing the free zwitterion from the resin.

    • Self-Validation: Monitor the elution using Thin Layer Chromatography (TLC) or by collecting fractions and analyzing by LC-MS.

  • Isolation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. The use of a volatile base (ammonia) and a volatile solvent (methanol) ensures that they are completely removed during evaporation, leaving only the pure zwitterionic product.

  • Drying: Dry the resulting solid under high vacuum.

Troubleshooting:

  • Compound does not bind to the resin: The pH of the loading solution is too high. Ensure the pH is well below the pI (e.g., pH < 2) so the molecule has a strong net positive charge.

  • Compound does not elute from the resin: The eluting base is not strong enough or concentrated enough. You can gradually increase the concentration of ammonia in the mobile phase.

  • Product contains residual ammonia: After evaporation, co-evaporate the product with methanol or ethanol several times to help remove any trapped ammonia.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Royal Society of Chemistry. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. ResearchGate.net. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia.org. [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. National Library of Medicine. [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. core.ac.uk. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate.net. [Link]

  • PubMed. (2009). The formation of a hydrated homochiral helix from an achiral zwitterionic salt, spontaneous chiral symmetry breaking and redox chromism of crystals. National Library of Medicine. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate.net. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. reddit.com. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. reddit.com. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. chem.ualberta.ca. [Link]

  • NextSDS. (n.d.). 2-(piperazin-1-yl)acetic acid hydrochloride — Chemical Substance Information. NextSDS.com. [Link]

  • Sciencemadness.org. (2014). Converting amino acid salts to freebase amino acids?. Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2019). 24.3: Isoelectric Points and Electrophoresis. chem.libretexts.org. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). masterorganicchemistry.com. [Link]

  • PubMed. (2019). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Library of Medicine. [Link]

  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. National Institutes of Health. [Link]

  • LookChem. (n.d.). PIPERAZIN-1-YL(2-THIENYL)ACETIC ACID DIHYDROCHLORIDE. lookchem.com. [Link]

Sources

Technical Support Center: Troubleshooting 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that many researchers treat 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride as a standard, unhindered amino acid. This is a critical error. The (2S)-methyl group induces a localized conformational lock that severely restricts the trajectory of incoming nucleophiles, while its zwitterionic hydrochloride nature creates a robust ionic lattice that resists solvation.

This guide is engineered to provide you with field-proven, self-validating protocols and mechanistic insights to overcome these specific synthetic barriers.

Diagnostic Overview & Core Troubleshooting FAQs

Q1: Why do my standard EDC/HOBt amide couplings fail or yield <20% with this substrate? A1: The failure is rooted in transition-state kinetics. The (2S)-methyl group at the C2 position projects significant steric bulk directly adjacent to the N1-anchored acetic acid moiety. When using standard carbodiimides like EDC/HOBt, the resulting active OBt ester is relatively bulky. The activation energy required for an incoming amine to attack this hindered ester is prohibitively high. Consequently, the active ester either hydrolyzes back to the starting material or undergoes irreversible rearrangement to an unreactive N-acylurea. According to [1], standard carbodiimides are highly sensitive to steric bulk and should be avoided for substituted piperazine-acetic acids.

Q2: How do I overcome the steric barrier when coupling the acetic acid moiety with bulky secondary amines? A2: You must alter the geometry and reactivity of the activated intermediate. Transition to highly reactive uronium/aminium salts like HATU or COMU, which form highly reactive 7-aza-OBt esters that accelerate the reaction before side-reactions can occur. For extreme steric hindrance, generating an acyl fluoride in situ using reagents like BTFFH or TCFH is superior. The fluoride leaving group is exceptionally small, drastically lowering the steric penalty during nucleophilic attack [2].

Q3: My reaction mixture remains a cloudy suspension, and the reaction stalls. How do I fix this? A3: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride exists as a highly polar, charged species. The HCl salt protonates the N4 secondary amine, while the carboxylic acid exists in equilibrium with the carboxylate. This ionic lattice severely restricts solubility in standard organic solvents like DCM or THF. A self-validating protocol requires the use of strongly polar aprotic solvents (e.g., anhydrous DMF or NMP) combined with a non-nucleophilic base (e.g., DIPEA) to liberate the free base and carboxylate. The physical clearing of the suspension serves as your visual confirmation that the ionic lattice has been successfully disrupted [3].

Q4: What are the risks of using excess HATU to drive the reaction? A4: While HATU is excellent for hindered acids, using an excess of it in the presence of unhindered or highly nucleophilic amines can lead to a direct attack on the coupling reagent itself. This side reaction results in the guanylation of your amine nucleophile, forming unreactive tetramethylguanidine (TMG) derivatives, which consume your starting materials and complicate purification [4]. Always maintain tight stoichiometric control (1.0 - 1.2 eq of HATU).

Quantitative Reagent Comparison

To facilitate optimal reagent selection, the following table summarizes the kinetic and yield profiles of various coupling strategies when applied to sterically hindered piperazine-acetic acid derivatives.

Coupling ReagentActivation IntermediateSteric ProfileRelative Reaction RateTypical Yield (%)
EDC / HOBt OBt EsterHighSlow (12–24h)15 – 35%
HATU OAt EsterModerateFast (2–6h)65 – 85%
COMU Oxyma EsterModerateFast (1–4h)70 – 90%
BTFFH / TCFH Acyl FluorideVery LowModerate (4–12h)75 – 95%

Validated Methodologies

Protocol A: Uronium-Based Amide Coupling (For Moderate Steric Hindrance)

Use this protocol when coupling 2-[(2S)-2-methylpiperazin-1-yl]acetic acid with primary amines or unhindered secondary amines.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Neutralization (Self-Validating Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir vigorously for 15–30 minutes at room temperature. Validation: Proceed only when the cloudy suspension transitions to a clear, homogeneous solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to ensure complete formation of the active OAt ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours, monitoring via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Steric Hindrance)

Use this protocol when coupling with highly sterically hindered or electron-deficient amines.

  • Preparation & Neutralization: Suspend the piperazine-acetic acid HCl salt (1.0 eq) in a solvent mixture of anhydrous DCM/DMF (4:1, 0.1 M) and add DIPEA (4.0 eq). Stir until homogeneous.

  • Acyl Fluoride Generation: Add BTFFH (1.5 eq) at room temperature. Stir for 1 hour. The formation of the acyl fluoride is rapid and highly efficient due to the low steric demand of the fluoride ion.

  • Coupling: Add the sterically hindered amine (1.2 eq). Seal the reaction vessel and heat to 60 °C for 12–24 hours.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 0.1 M HCl (to remove unreacted starting amines), saturated NaHCO3, and brine. Dry and concentrate for chromatography.

Pathway Visualizations

Workflow Start 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl Step1 Salt Neutralization (DIPEA in DMF/NMP) Start->Step1 Decision Activation Strategy Step1->Decision HATU HATU / COMU (Uronium Activation) Decision->HATU Moderate Hindrance BTFFH BTFFH / TCFH (Acyl Fluoride) Decision->BTFFH Extreme Hindrance EDC EDC / HOBt (Standard Carbodiimide) Decision->EDC Low Hindrance Only Nucleophile Nucleophilic Attack (Add Amine) HATU->Nucleophile BTFFH->Nucleophile Failure Steric Clash / Low Yield EDC->Failure Success High Yield Amide Nucleophile->Success

Workflow for overcoming steric hindrance in amide coupling.

Pathway Zwit Zwitterionic Core (Poor Solubility) Base DIPEA Addition (Deprotonation) Zwit->Base N4_Free Free N4 Secondary Amine (Nucleophilic) Base->N4_Free N4 Acylation C1_Free Free C1 Carboxylate (Electrophile Precursor) Base->C1_Free Amide Coupling N4_Prod N4-Acyl Derivative N4_Free->N4_Prod R-COCl C1_Prod C1-Amide Derivative C1_Free->C1_Prod HATU + R-NH2

Reaction divergence for N4-acylation versus C1-amide coupling pathways.

References

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways is crucial for its unambiguous identification and quantification in complex matrices. Furthermore, we will objectively compare the insights gained from mass spectrometry with those from alternative analytical techniques, offering a comprehensive perspective for method selection and development.

Unraveling the Molecular Fragmentation: An In-Depth Look at ESI-MS/MS

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules.[1] For 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, positive ion mode ESI is preferred due to the presence of two basic nitrogen atoms in the piperazine ring, which are readily protonated.

Proposed Fragmentation Pathway

Upon introduction into the mass spectrometer, the molecule is expected to form a protonated precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion will induce fragmentation. Based on established fragmentation patterns of N-substituted piperazine derivatives, the primary fragmentation events are anticipated to involve the cleavage of bonds within the piperazine ring and the bond connecting the acetic acid moiety.[2][3]

The fragmentation of piperazine analogues typically involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[3] In positive ion mode, these compounds readily form [M+H]⁺ ions.[3]

Here is a proposed fragmentation pathway for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid:

fragmentation_pathway cluster_0 Precursor Ion cluster_1 Product Ions Precursor [M+H]⁺ m/z 159.11 Ion1 m/z 114.09 Loss of COOH Precursor->Ion1 -45.02 Da Ion2 m/z 100.10 Loss of CH₂COOH Precursor->Ion2 -59.01 Da Ion3 m/z 70.08 Piperazine ring fragment Ion2->Ion3 -30.02 Da Ion4 m/z 56.06 Piperazine ring fragment Ion2->Ion4 -44.04 Da

Caption: Proposed ESI-MS/MS fragmentation of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid.

The key proposed fragmentations are:

  • Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z 114.09.

  • Loss of the entire acetic acid side chain (-CH₂COOH): This cleavage is common for N-substituted piperazines and would yield a protonated 2-methylpiperazine ion at m/z 100.10.[4]

  • Piperazine ring fragmentation: The resulting 2-methylpiperazine ion can further fragment, leading to characteristic ions at m/z 70.08 and m/z 56.06, which are common fragments for piperazine rings.[3]

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride using a standard reverse-phase HPLC system coupled to a tandem mass spectrometer.

1.2.1. Sample Preparation

  • Prepare a stock solution of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.

1.2.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm) is a suitable starting point.[5]

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

1.2.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

  • Precursor Ion (m/z): 159.11 (for the free base).

  • Collision Energy: This will need to be optimized to achieve a good distribution of fragment ions, typically in the range of 10-40 eV.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~350 °C.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Serial Dilution for Working Standards prep1->prep2 lc1 Inject 5 µL onto C18 Column prep2->lc1 lc2 Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Positive ESI Mode lc2->ms1 ms2 Full Scan MS to Identify [M+H]⁺ ms1->ms2 ms3 Product Ion Scan (MS/MS) of m/z 159.11 ms2->ms3 data1 Identify Precursor and Product Ions ms3->data1 data2 Elucidate Fragmentation Pathway data1->data2

Caption: A typical experimental workflow for LC-MS/MS analysis.

A Comparative Look: Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information and high sensitivity, other analytical techniques offer complementary data. The choice of method often depends on the specific analytical challenge.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation by chromatography, ionization, and mass-to-charge ratio analysis of precursor and fragment ions.[7]Measures the magnetic properties of atomic nuclei to determine molecular structure.Separation by chromatography and detection by absorption of UV light.
Information Provided Molecular weight, elemental composition (high resolution), and structural information from fragmentation patterns.Detailed 3D molecular structure, connectivity of atoms, and stereochemistry.Retention time for identification and peak area for quantification. Limited structural information.
Sensitivity Very high (pg to fg range).[8]Relatively low (mg to µg range).Moderate (ng to µg range).
Selectivity Very high, especially with MS/MS.High, provides unambiguous structural information.Moderate, can be affected by co-eluting impurities with similar UV spectra.
Sample Throughput High.Low.High.
Instrumentation Cost High.Very High.Moderate.
Strengths Excellent for trace analysis, identification of unknowns, and complex mixture analysis.[9][10]Gold standard for definitive structure elucidation.Robust, reliable, and widely available for routine quantification.
Limitations Isomers can be difficult to distinguish without chromatographic separation.[11]Requires pure samples and larger sample amounts.Requires a chromophore in the molecule for detection.

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, mass spectrometry, particularly LC-MS/MS, stands out for its high sensitivity and ability to provide detailed structural information through fragmentation analysis. The proposed fragmentation pathway, centered around the cleavage of the acetic acid moiety and fragmentation of the piperazine ring, provides a solid basis for the identification and quantification of this compound.

However, for definitive structural confirmation, especially regarding stereochemistry, NMR remains the unparalleled technique. For routine quality control and quantification where high sensitivity is not the primary requirement, HPLC-UV offers a cost-effective and robust alternative. Ultimately, the most effective analytical strategy often involves an integrated approach, leveraging the strengths of each technique to meet the specific demands of the research or development phase.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of - GTFCh. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Pinto, F. C., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 18(10), 1775-1784.
  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Hafiz, K. M., & El-Shorbagi, A. N. (2015). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones.
  • Hafiz, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
  • American Elements. Methyl 2-(piperazin-1-yl)acetate Hydrochloride. Available at: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.
  • AiFChem. (S)-2-(2-Methylpiperazin-1-yl)acetic acid hydrochloride 95%. Available at: [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
  • Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 88-97.
  • Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 162.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Giordano, G., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 589.
  • B-Rao, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times - ResearchGate. Available at: [Link]

  • University of California, Los Angeles.
  • PubChem. Piperazin-1-yl-acetic acid. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013).
  • Adamska, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Palma-Gudiel, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Available at: [Link]

  • Patel, M. J., & Patel, C. N. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUPENTIXOL DIHYDROCHLORIDE. World Journal of Pharmaceutical Research, 11(6), 1184-1200.

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Validation of Chiral HPLC Methods for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Zwitterions in Chiral Chromatography

Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride presents a trifecta of chromatographic challenges. As a critical chiral building block in drug development, its accurate enantiomeric purity must be strictly controlled. However, its chemical structure inherently resists standard analytical approaches:

  • Zwitterionic Polarity: The molecule contains both a basic secondary piperazine amine (pKa ~9) and an acidic carboxylic acid (pKa ~2-3). This high polarity leads to virtually zero retention on traditional reversed-phase columns.

  • Lack of a Strong Chromophore: The compound lacks conjugated pi-systems, meaning it only absorbs UV light weakly at low wavelengths (e.g., 205 nm). This severely complicates the trace-level quantification of the undesired (2R)-enantiomer.

  • Proximity of the Stereocenter: The chiral center is located at the 2-position of the piperazine ring, directly adjacent to the basic nitrogen, requiring highly specific spatial and electrostatic interactions for successful chiral recognition.

As a Senior Application Scientist, the decision tree for this molecule immediately splits into two paths: Direct Analysis (using specialized zwitterion-compatible stationary phases) versus Pre-column Derivatization (to mask polarity and add a chromophore).

Workflow Start Analyte: 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl Assess Assess Properties: Zwitterionic, High Polarity, Weak Chromophore Start->Assess Decision Direct Analysis vs. Derivatization? Assess->Decision Direct Direct Analysis (LC-MS or Low UV) Decision->Direct Preferred Deriv Pre-column Derivatization (e.g., Fmoc-Cl) Decision->Deriv Alternative CSP1 Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Direct->CSP1 CSP2 Macrocyclic Antibiotic (e.g., CHIROBIOTIC V) Direct->CSP2 CSP3 Polysaccharide CSP (e.g., CHIRALPAK IG) Deriv->CSP3 Opt1 Acidic Mobile Phase (pH < 2) Low Temp (5-15°C) CSP1->Opt1 CSP2->Opt1 Opt2 Normal Phase / Polar Organic Ambient Temp CSP3->Opt2 Val ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, Precision, Robustness Opt1->Val Opt2->Val

Workflow for selecting and optimizing CSPs for zwitterionic piperazine derivatives.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To establish a self-validating, QC-friendly method, we must objectively compare the performance of three leading Chiral Stationary Phase (CSP) technologies. As highlighted in for amino acids and polar amines, the choice of CSP dictates the entire sample preparation workflow.

Approach A: Immobilized Crown Ether (CROWNPAK CR-I(+)) — The Optimal Choice
  • Mechanism: Relies on the formation of a host-guest inclusion complex between the 18-crown-6 ether cavity and the protonated primary/secondary amine of the analyte.

  • Causality: By utilizing a highly acidic mobile phase (pH 1.5), the carboxylic acid is neutralized, and the piperazine nitrogen is fully protonated, allowing it to dock perfectly into the crown ether ring.

Approach B: Macrocyclic Glycopeptide (Astec CHIROBIOTIC V)
  • Mechanism: Utilizes Vancomycin, offering multiple interaction sites (hydrogen bonding, pi-pi, ionic, and steric).

  • Causality: While excellent for separating zwitterions, the complex buffered mobile phases (e.g., Methanol/Acetic Acid/TEA) required for this column create significant UV baseline noise at 205 nm. This drastically reduces the signal-to-noise (S/N) ratio, making it difficult to quantify the minor enantiomer at the 0.15% specification limit.

Approach C: Immobilized Polysaccharide (CHIRALPAK IG) via Derivatization
  • Mechanism: Requires pre-column derivatization with Fmoc-Cl to add a bulky, UV-active hydrophobic group, enabling separation via steric fit in the polysaccharide clefts.

  • Causality: Derivatization of secondary amines with bulky groups often generates rotamers (conformational isomers around the newly formed amide bond). In HPLC, these rotamers appear as split peaks or broad baselines, severely complicating integration. Furthermore, derivatization adds variability and is not ideal for high-throughput environments.

Quantitative Data Summary
CSP TechnologyExample ColumnSample PrepMobile PhaseRetention Time (min)Resolution (Rs)UV Baseline Noise (205 nm)
Crown Ether CROWNPAK CR-I(+)Direct (Dilute & Shoot)pH 1.5 HClO₄ / Water~8.52.4 Low
Macrocyclic CHIROBIOTIC VDirect (Dilute & Shoot)MeOH / AcOH / TEA~12.01.2High (Buffer interference)
Polysaccharide CHIRALPAK IGDerivatization (Fmoc)Hexane / IPA (NP)~18.53.1Low (Detected at 254 nm)

Optimized Experimental Protocol: Direct Analysis via Crown Ether

Because the Crown Ether approach avoids derivatization while achieving baseline resolution, it represents a superior, self-validating system.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of 70% perchloric acid (HClO₄) to 1000 mL of HPLC-grade water. Adjust to exactly pH 1.5.

    • Causality: Unlike Trifluoroacetic acid (TFA), which absorbs strongly at 205 nm, perchloric acid is completely UV-transparent. Furthermore, the perchlorate ion acts as a highly chaotropic counter-ion, minimizing ion-pairing dispersion and ensuring sharp peak shapes for the protonated piperazine.

  • System Equilibration: Install a CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm). Set the column oven to 5°C . Flush with the mobile phase at 0.4 mL/min for 45 minutes.

    • Causality: The formation of the inclusion complex is an enthalpy-driven process. Sub-ambient temperatures decrease entropic penalties, significantly increasing retention and chiral recognition.

  • Sample Preparation: Dissolve 10 mg of the 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride API in 10 mL of the mobile phase (1.0 mg/mL).

    • Self-Validation Step: Prepare a "System Suitability Standard" by spiking the pure (2S) solution with 0.5% of the (2R)-enantiomer. This ensures the system can resolve the critical pair before any unknown samples are analyzed.

  • Detection: Set the UV detector to 205 nm. (Alternatively, use LC-MS in positive ESI mode monitoring m/z 159.1).

  • Execution: Inject 5 µL. The (2R)-enantiomer will elute first, followed by the main (2S)-enantiomer peak.

Mechanism MobilePhase Mobile Phase (pH 1.5 HClO4) Protonation Analyte Protonation (Piperazine N+) MobilePhase->Protonation Suppresses COOH ionization Complex Inclusion Complexation (Primary/Secondary Amine) Protonation->Complex CrownEther Crown Ether Cavity (18-Crown-6 derivative) CrownEther->Complex Host-Guest fit Separation Enantiomeric Resolution (Rs > 2.0) Complex->Separation Temp Low Temperature (5°C) Enhances Enthalpic Interaction Temp->Complex Thermodynamic control

Thermodynamic and chemical drivers for crown ether inclusion complexation.

Method Validation According to ICH Q2(R2)

To ensure the method is fit-for-purpose for quantifying the (2R) enantiomeric impurity, it must undergo rigorous validation. Following the modernized and industry standards for , the method must demonstrate absolute specificity, sensitivity, and robustness.

Causality in Validation Design
  • Accuracy via Matrix Spiking: Because a high concentration of the (2S) API matrix (1.0 mg/mL) may suppress ionization or slightly alter the local pH on the column, accuracy cannot be determined using pure standards alone. It must be determined by spiking the (2R) impurity directly into the (2S) matrix at 50%, 100%, and 150% of the target specification limit (e.g., 0.15%).

  • Robustness (Temperature Control): Given the enthalpy-driven nature of the separation, robustness testing must strictly evaluate temperature fluctuations. A deliberate deviation from 5°C to 10°C will drastically reduce resolution, validating the necessity of tight column oven control.

Validation Parameters and Simulated Acceptance Data
ParameterObjectiveMethodologyAcceptance CriteriaSimulated Result
Specificity Ensure no co-elutionInject pure (2S), pure (2R), and blank diluentRs > 1.5, no diluent interferenceRs = 2.4, Peak Purity > 99.5%
LOD / LOQ Determine sensitivitySignal-to-noise (S/N) evaluation of dilute (2R)S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.01%, LOQ = 0.03%
Linearity Proportional response5 concentration levels (0.03% to 0.25%)R² > 0.999, y-intercept near zeroR² = 0.9998
Accuracy Closeness to true valueSpike (2R) into (2S) matrix at 50%, 100%, 150%Recovery 90.0% - 110.0%98.5% - 101.2%
Precision Method repeatability6 replicate injections of 100% spiked sample%RSD ≤ 5.0% for impurity peak%RSD = 1.8%

Conclusion

The chiral separation of highly polar, zwitterionic piperazine derivatives like 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride requires a departure from traditional polysaccharide-based normal-phase chromatography. By leveraging the specific host-guest inclusion mechanics of an immobilized Crown Ether CSP under highly acidic, sub-ambient conditions, analysts can bypass problematic derivatization steps. The resulting method is direct, highly reproducible, and fully compliant with ICH Q2(R2) validation requirements, ensuring the highest level of scientific integrity in drug development workflows.

References

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)[Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances LCGC International / Chromatography Online[Link]

Comparative Reactivity Guide: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl vs. Piperazine-1-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for linker design, PROTAC synthesis, and peptidomimetic development. While piperazine-1-acetic acid (PAA) is a ubiquitous and highly reactive scaffold, the introduction of a chiral methyl group in 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride provides a powerful tool for optimizing metabolic stability and target binding affinity (the classic "magic methyl" effect).

However, substituting PAA with its (2S)-2-methyl analog is rarely a simple plug-and-play operation. The addition of the methyl group, combined with the compound's commercial salt form, fundamentally alters the physicochemical microenvironment and the mechanistic trajectory of nucleophilic attacks. This guide objectively compares these two building blocks, providing the causal mechanistic insights and self-validating protocols required to ensure robust experimental outcomes.

Structural & Physicochemical Profiling

Before designing synthetic routes, it is critical to understand the baseline quantitative metrics of these two scaffolds. The table below summarizes their core properties.

PropertyPiperazine-1-acetic acid2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl
Chemical Formula C₆H₁₂N₂O₂C₇H₁₄N₂O₂ · HCl
Molecular Weight 144.17 g/mol 194.66 g/mol (Salt) / 158.20 g/mol (Free Base)
N4 pKa (Secondary Amine) ~9.7~9.5
Stereochemistry Achiral(2S)-Chiral Center
Ring Conformation Flexible (Rapid chair inversion)Locked (Methyl strongly prefers equatorial)
Commercial Form Zwitterion / Free BaseHydrochloride Salt
LC-MS Target Mass [M+H]⁺ 145.1 m/z159.1 m/z

Mechanistic Reactivity Analysis

Conformational Locking vs. Steric Hindrance

In both building blocks, the N1 tertiary amine is pre-alkylated with an acetic acid moiety, leaving the N4 secondary amine as the primary nucleophilic site for downstream functionalization (e.g., amidation, reductive amination, or SₙAr).

A common misconception is that the methyl group in the (2S)-2-methyl analog directly hinders the N4 amine. Structurally, the methyl group resides at the C2 position, adjacent to N1, meaning it is three bonds away from the reactive N4 center. Therefore, direct steric occlusion at N4 is minimal. However, vicinal alkyl substituents on piperazine rings exert profound conformational effects that dictate reaction kinetics[1].

Unsubstituted PAA undergoes rapid chair inversion, allowing the ring to flex and adopt optimal transition states when attacking bulky electrophiles. In contrast, the (2S)-methyl group forces the piperazine ring into a locked chair conformation where the methyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This rigidification stereocontrolls the trajectory of the N4 lone pair, which can slightly attenuate the reaction rate compared to the fully flexible PAA scaffold[2].

Basicity and the "Salt Effect"

Quantum chemical calculations and experimental data confirm that the intrinsic basicity of the N4 amine in both scaffolds is highly comparable[3]. The critical operational difference lies in their commercial supply forms.

PAA is typically handled as a zwitterion. The (2S)-2-methyl analog is overwhelmingly supplied as a hydrochloride (HCl) salt. In organic solvents (like DMF or DCM), the HCl salt dramatically lowers the pH of the microenvironment. If a chemist applies the standard stoichiometric equivalents of base used for PAA to the HCl salt, the N4 amine remains partially protonated, effectively neutralizing its nucleophilicity and stalling the reaction.

Conformation PAA Piperazine-1-acetic acid (Zwitterion) Flex Rapid Chair Inversion Flexible N4 Trajectory PAA->Flex MePAA 2-[(2S)-2-methylpiperazin-1-yl]... (HCl Salt) Rigid Equatorial Methyl Locked Rigid N4 Trajectory MePAA->Rigid Kinetics1 High Reaction Rate (Standard Base Eq.) Flex->Kinetics1 Kinetics2 Modulated Rate (Requires +1 Eq. Base) Rigid->Kinetics2

Conformational dynamics and kinetic implications of piperazine vs. 2-methylpiperazine scaffolds.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps and internal analytical checks to prevent common failures associated with salt-form mismatches.

Protocol A: HATU-Mediated Amide Coupling at N4

This protocol describes the coupling of the N4 secondary amine to a generic carboxylic acid.

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve the target carboxylic acid (1.2 mmol, 1.2 eq) in anhydrous DMF (10 mL) to create a 0.12 M solution.

  • Pre-Activation: Add HATU (1.5 mmol, 1.5 eq). Stir at room temperature for 5 minutes.

    • Causality: Pre-activation ensures the formation of the highly reactive OAt ester before the amine is introduced, preventing non-productive side reactions between the amine and the uronium coupling reagent.

  • Amine Introduction & Stoichiometric Neutralization:

    • For Piperazine-1-acetic acid: Add the amine (1.0 mmol, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

    • For 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl: Add the amine salt (1.0 mmol, 1.0 eq) followed by DIPEA (4.0 mmol, 4.0 eq ).

    • Causality: The extra 1.0 equivalent of DIPEA is strictly required to neutralize the HCl counterion and liberate the nucleophilic N4 free base.

  • Self-Validation Check: Spot 1 µL of the reaction mixture onto wet pH indicator paper. The pH must read ≥ 8. If pH < 8, the N4 amine is protonated; add DIPEA in 0.5 mmol increments until basicity is achieved.

  • Reaction & Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is validated as complete when the unreacted amine mass (m/z 145.1 or 159.1) is fully consumed.

Protocol Step1 Dissolve Carboxylic Acid (1.2 eq) in DMF (0.1 M) Step2 Add HATU (1.5 eq) Stir 5 min Step1->Step2 Branch Select Amine Building Block Step2->Branch PathA Piperazine-1-acetic acid Add 3.0 eq DIPEA Branch->PathA PathB 2-[(2S)-2-methyl... HCl salt] Add 4.0 eq DIPEA Branch->PathB Step3 Self-Validation: Check pH >= 8 PathA->Step3 PathB->Step3 Step4 Stir at RT for 2 hours Monitor by LC-MS Step3->Step4

Step-by-step workflow for HATU-mediated amide coupling highlighting base stoichiometry adjustments.
Protocol B: SₙAr Functionalization at N4

When reacting these building blocks with heteroaryl chlorides (e.g., 2-chloropyrimidine), the locked conformation of the (2S)-2-methyl analog requires harsher thermal conditions to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the heteroaryl chloride (1.0 mmol, 1.0 eq) and the selected piperazine building block (1.2 mmol, 1.2 eq) in NMP (5 mL).

  • Base Addition: Add K₂CO₃ (3.0 eq for PAA; 4.0 eq for the HCl salt analog).

  • Thermal Activation:

    • For PAA: Heat at 80 °C for 4 hours.

    • For (2S)-2-methyl analog: Heat at 100 °C for 6 hours.

    • Causality: The rigidified trajectory of the N4 lone pair in the methyl analog requires higher kinetic energy to achieve the Meisenheimer complex transition state during the SₙAr mechanism.

  • Self-Validation Check: Analyze via LC-MS. Look for the product mass and the absence of the starting heteroaryl chloride. If conversion is <90%, extend heating by 2 hours.

References

  • Accurate pKa Calculation of the Conjugate Acids of Alkanolamines, Alkaloids and Nucleotide Bases by Quantum Chemical Methods. ResearchGate. 3

  • polymers - UPCommons. UPC.edu. 1

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. 2

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FTIR spectroscopy peaks for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural verification of chiral pharmaceutical intermediates not merely as a routine matching of library spectra, but as a rigorous exercise in molecular physics. The compound 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a critical chiral building block, frequently utilized in the synthesis of next-generation piperazine-based therapeutics (such as levocetirizine analogs).

To ensure absolute quality control (QC) during scale-up, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as the gold standard [1]. However, relying on raw data without understanding the underlying causality of the molecular vibrations often leads to mischaracterization. This guide objectively compares the FTIR performance of the target hydrochloride salt against two key structural alternatives: its Free Base form and its Des-methyl analog .

Mechanistic Spectroscopic Insights: The Causality of Peak Shifts

To accurately validate this intermediate, we must understand how changes in protonation state and alkylation dictate the infrared absorption profile.

1. The Salt vs. Zwitterion Effect (Carbonyl Region) In its free base form, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid exists predominantly as a zwitterion in the solid state. The acidic proton from the carboxylic acid transfers to the basic piperazine nitrogen. Because the resulting carboxylate anion (COO⁻) benefits from resonance stabilization, the carbon-oxygen bond order is reduced. This shifts the asymmetric stretching frequency down to approximately 1580–1610 cm⁻¹ [2].

Conversely, when synthesized as a hydrochloride salt , the chloride ion acts as the counterion for the protonated amine (NH⁺), forcing the carboxylic acid back into its unionized (COOH) state. The localized C=O double bond requires more energy to vibrate, shifting the carbonyl stretch sharply upward to the 1720–1742 cm⁻¹ range [3].

2. The Alkylation Fingerprint (Aliphatic Bending) The presence of the (2S)-methyl group on the piperazine ring is the defining chiral feature of this intermediate. In FTIR, methyl groups exhibit a highly specific symmetric bending vibration—often referred to as the "umbrella mode"—at approximately 1375 cm⁻¹ . Comparing the target compound to a des-methyl analog (piperazine-1-acetic acid) reveals the absence of this peak in the latter, providing a definitive binary check for successful methylation.

Comparative Spectral Data

The following table synthesizes the quantitative FTIR peak assignments, allowing for rapid differentiation between the target API intermediate and its common structural alternatives.

Functional Group / Vibration ModeTarget: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HClAlternative 1: Free Base FormAlternative 2: Des-methyl HCl Analog
Carboxylic C=O Stretch ~1730 cm⁻¹ (Strong, sharp)~1600 cm⁻¹ (Strong, COO⁻ zwitterion)~1730 cm⁻¹ (Strong, sharp)
N-H⁺ / O-H Stretch 2500–3000 cm⁻¹ (Broad, complex)2800–3000 cm⁻¹ (O-H absent, N-H⁺ only)2500–3000 cm⁻¹ (Broad, complex)
CH₃ Symmetric Bend (Umbrella) ~1375 cm⁻¹ (Medium, diagnostic)~1375 cm⁻¹ (Medium, diagnostic)Absent
C-N Stretch (Piperazine Ring) 1100–1250 cm⁻¹ (Multiple bands)1100–1250 cm⁻¹ (Multiple bands)1100–1250 cm⁻¹ (Multiple bands)
C-Cl Stretch (Counterion) ~758 cm⁻¹ (Weak to Medium)Absent~758 cm⁻¹ (Weak to Medium)

Self-Validating ATR-FTIR Experimental Protocol

Traditional transmission FTIR requires pressing the sample into a KBr pellet. Because KBr is highly hygroscopic, it readily absorbs atmospheric moisture, which manifests as a massive, broad O-H peak (~3400 cm⁻¹) that can entirely mask the critical N-H⁺ and COOH stretching regions of our intermediate.

To ensure a self-validating, artifact-free analysis, we deploy the following Attenuated Total Reflectance (ATR-FTIR) methodology [1].

Phase 1: System Verification & Background (The Validation Gate)

  • Clean the ATR Crystal: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to air dry.

  • Acquire Background: Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Self-Validation Check: Immediately run a second background scan as a mock sample. The resulting spectrum must be a flat line with a noise level of <0.005 absorbance units. If water vapor bands (3900–3500 cm⁻¹) or CO₂ bands (~2350 cm⁻¹) are visible, purge the optical bench with dry nitrogen for 15 minutes and repeat.

Phase 2: Sample Acquisition

  • Sample Application: Deposit approximately 5–10 mg of the solid powder directly onto the center of the ATR crystal.

  • Optical Contact: Lower the swivel press (anvil) until the built-in clutch clicks. Causality note: ATR relies on an evanescent wave penetrating only 0.5–2 µm into the sample [2]. Insufficient pressure results in a weak spectrum with poor signal-to-noise ratios.

  • Scanning: Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Phase 3: Data Processing

  • ATR Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality note: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks. Correction normalizes this to match standard transmission data.

  • Peak Picking: Isolate the 1800–1500 cm⁻¹ region to verify the salt state, and the 1400–1300 cm⁻¹ region to verify methylation.

Spectral Decision Workflow

To standardize QC operations, I have mapped the logical relationships for identifying piperazine acetic acid derivatives into the following diagnostic workflow.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (Powder Sample) CheckCO Analyze Carbonyl Region (1500 - 1800 cm⁻¹) Start->CheckCO SaltForm Peak at ~1730 cm⁻¹ (COOH form) Hydrochloride Salt Confirmed CheckCO->SaltForm ~1730 cm⁻¹ FreeBase Peak at ~1600 cm⁻¹ (COO⁻ Zwitterion) Free Base Detected CheckCO->FreeBase ~1600 cm⁻¹ CheckMethyl Analyze Aliphatic Bending (~1375 cm⁻¹) SaltForm->CheckMethyl Target Peak Present 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl CheckMethyl->Target Present DesMethyl Peak Absent Des-methyl Analog Detected CheckMethyl->DesMethyl Absent

Fig 1: ATR-FTIR spectral decision workflow for piperazine acetic acid derivatives.

References

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Molecular Spectroscopy. Available at:[Link]

  • Specac Ltd. "How FTIR Supports Quality Control of GLP-1 Weight Loss Drugs." Specac Application Notes. Available at:[Link]

  • IT Medical Team. "Development & optimization of fast Dissolving tablet of levocetirizine HCL." Journal of Medical Research. Available at:[Link]

Safety Operating Guide

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, chiral piperazine derivatives like 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride are invaluable building blocks for synthesizing targeted therapeutics. However, the unique structural features that make this compound synthetically useful—namely, its nucleophilic nitrogen atoms and its acidic hydrochloride salt—also dictate stringent safety, handling, and disposal requirements.

This guide provides laboratory professionals with the mechanistic rationale and step-by-step protocols necessary to handle, contain, and dispose of this compound safely, ensuring compliance with environmental health and safety (EHS) standards and building a foundation of operational trust.

Physicochemical Profile & Hazard Identification

Before handling the material, it is critical to understand its quantitative properties and baseline hazard profile.

PropertySpecification
Compound Name 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride
CAS Number 2387567-26-0[1]
Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol [1]
Physical State Solid / Crystalline Powder
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer, Corrosive (in solution),[2]

Mechanistic Causality of Hazards

To manage chemical risks effectively, researchers must understand the underlying mechanisms of toxicity. The hazards associated with this specific piperazine derivative stem from two distinct chemical pathways[2]:

  • Acidic Dissociation (Immediate Contact Hazard): Upon contact with ambient moisture or physiological fluids (sweat, tears, mucous membranes), the hydrochloride salt dissociates. This localized drop in pH causes immediate contact irritation and potential chemical burns to delicate tissues.

  • Haptenation & Sensitization (Long-Term Immune Hazard): The piperazine ring acts as a reactive moiety. If inhaled as fine dust, it can bind to endogenous proteins in the respiratory tract (a process known as haptenation). This protein-chemical complex is recognized by dendritic cells, triggering a Th2-mediated immune response. Repeated exposure can lead to severe allergic asthma or contact dermatitis.

HazardMechanism cluster_acid Acidic Dissociation Pathway cluster_immune Sensitization Pathway Source 2-[(2S)-2-methylpiperazin-1-yl] acetic acid HCl Moisture Contact with Moisture (Sweat/Mucosa) Source->Moisture Inhale Inhalation of Fine Dust Source->Inhale pH HCl Release (Localized pH Drop) Moisture->pH Burn Tissue Irritation / Chemical Burns pH->Burn Hapten Haptenation (Protein Binding) Inhale->Hapten Asthma Th2 Immune Response (Sensitization/Asthma) Hapten->Asthma

Caption: Dual hazard mechanisms: acidic tissue irritation and piperazine-mediated immune sensitization.

Operational Protocol: Spill Containment & Remediation

The Causality Behind the Protocol: Dry sweeping this powder will aerosolize sensitizing dust, maximizing inhalation risks. Conversely, directly applying large volumes of water will dissolve the hydrochloride salt, creating a highly mobile, corrosive liquid that can seep into porous laboratory surfaces. The following protocol balances dust suppression with chemical neutralization[3],.

Step-by-Step Methodology:

  • Evacuation and PPE Donning: Immediately restrict access to the spill area. Don a P100 particulate respirator (to prevent inhalation of sensitizing dust), heavy-duty nitrile gloves, and splash-proof safety goggles.

  • Dust Suppression & Neutralization: Gently cover the solid spill with an inert absorbent material (e.g., sand or vermiculite) that has been lightly misted with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The bicarbonate neutralizes the acidic HCl component, while the slight moisture prevents aerosolization without creating a flowing liquid.

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully transfer the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container.

    • Causality: Plastic prevents accidental ignition if the environment contains flammable solvent vapors and avoids reactive metal-acid contact.

  • Self-Validating Surface Decontamination: Wipe the affected surface with a damp cloth soaked in the sodium bicarbonate solution. Validation Step: Test the residual surface moisture with pH paper. The area is safe and fully neutralized only when the pH reads a stable 7.0. If the pH is below 6.0, the surface is still acidic and the wipe-down must be repeated.

    • Critical Warning: Never use bleach (sodium hypochlorite) for decontamination, as the secondary amine in the piperazine ring can react to form highly toxic and explosive chloramines.

  • Secondary Containment: Seal the HDPE container, wipe its exterior, and place it in a secondary containment tray for transport.

SpillWorkflow Step1 1. Solid Spill Detected (CAS: 2387567-26-0) Step2 2. Don PPE (P100 Respirator, Nitrile Gloves) Step1->Step2 Step3 3. Dust Suppression (Cover with damp inert absorbent) Step2->Step3 Step4 4. Mechanical Collection (Plastic scoop to HDPE container) Step3->Step4 Step5 5. Surface Decontamination (Bicarbonate wipe, verify pH 7.0) Step4->Step5 Step6 6. EHS Disposal (High-Temp Incineration) Step5->Step6

Caption: Workflow for the safe containment and disposal of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid HCl.

Standardized Disposal Procedures

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Because this compound contains a chloride ion and a biologically active piperazine ring, it must never be disposed of via standard aqueous drains or non-hazardous trash[3].

  • Waste Segregation: Classify the collected material as Halogenated Solid Organic Waste . Do not mix this waste with strong oxidizing agents or heavy metals, as piperazine derivatives can form reactive complexes.

  • Packaging: Ensure the waste is housed in a chemically compatible, tightly sealed container (HDPE or PTFE). Do not reuse empty primary reagent containers for other purposes[3].

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (2387567-26-0), hazard class (Irritant/Sensitizer), and the date of accumulation.

  • Final Destruction: Transfer the container to your institutional EHS department or an approved waste disposal plant[2]. The mandated disposal route for halogenated organic salts is high-temperature incineration equipped with flue gas scrubbers.

    • Causality: The high temperature destroys the biologically active piperazine ring, while the alkaline scrubbers neutralize the hydrogen chloride gas generated during the combustion of the halogenated salt.

References

  • Calpaclab | 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride, 95% Purity Specifications |[Link]

Sources

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